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Foundational

Chemical structure and physical properties of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Applications of 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde Executive Summary In modern medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Applications of 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Executive Summary

In modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (CAS: 388078-32-8)[1][2] is a highly privileged, versatile building block. Also known as 6-fluoro-1-formyl-1,2,3,4-tetrahydroquinoline, this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including selective Histone Deacetylase 6 (HDAC6) inhibitors and kinase inhibitors[3][4]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven synthetic methodologies.

Chemical Structure and Identity

The molecular architecture of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is defined by three core components: a saturated tetrahydroquinoline scaffold, a fluorine atom at the C6 position, and a formyl (carboxaldehyde) protecting group at the N1 position[1][5].

  • The Tetrahydroquinoline Core: Provides a rigid, bicyclic framework that mimics the spatial arrangement of various endogenous ligands, making it highly suitable for CNS and oncology targets.

  • The C6-Fluoro Substituent: Acts as a bioisostere for hydrogen. Due to the high electronegativity and small Van der Waals radius of fluorine, it lowers the pKa of the adjacent aromatic system and blocks cytochrome P450-mediated oxidative metabolism at the highly reactive C6 position[6].

  • The N1-Formyl Group: Serves a dual purpose. Synthetically, it is an atom-economical protecting group that prevents unwanted reactions at the secondary amine. Physicochemically, it withdraws electron density from the nitrogen via resonance, significantly reducing its basicity and converting it into an amide-like center.

StructuralLogic Core Tetrahydroquinoline Core Scaffold N1 N1-Formyl Group (Carboxaldehyde) Core->N1 Position 1 C6 C6-Fluoro Substituent (Halogen) Core->C6 Position 6 Prop1 Reduced Basicity & Amide-like Stability N1->Prop1 Electron Withdrawal Prop2 Metabolic Resistance & Lipophilicity C6->Prop2 Bioisosteric Effect

Logical relationship between structural features and physicochemical properties.

Physicochemical Properties

The quantitative data defining this compound is summarized below. The solid state and moderate melting point make it highly tractable for bulk synthesis and purification via recrystallization[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 6-Fluoro-3,4-dihydro-2H-quinoline-1-carboxaldehyde
CAS Number 388078-32-8
Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
Appearance Solid
Melting Point 85 - 87 °C
SMILES String Fc1ccc2N(CCCc2c1)C=O
InChIKey XJTRLWYQQNGUMV-UHFFFAOYSA-N
Storage Class 11 - Combustible Solids

(Data sourced from authoritative chemical inventories and spectral databases[1].)

Synthetic Methodologies and Experimental Protocols

As a Senior Application Scientist, it is critical to understand not just how a reaction is performed, but why specific reagents are chosen. The synthesis of this compound from 6-fluoroquinoline relies on a highly selective transfer hydrogenation followed by acylation[5][6].

Protocol 1: Synthesis via Transfer Hydrogenation and Formylation

Objective: To reduce the heteroaromatic ring of 6-fluoroquinoline without triggering hydrodefluorination (a common side reaction with Pd/C and H2 gas), followed by immediate protection of the resulting secondary amine[6].

  • Transfer Hydrogenation: Dissolve 6-fluoroquinoline (0.1 mol) in a weak alkaline solution (e.g., sodium formate buffer). Slowly add formic acid (0.5 mol).

    • Causality: The weak alkaline environment shifts the equilibrium to generate the formate anion ( HCOO− ), which acts as a potent, mild hydride donor. This selectively reduces the nitrogen-containing ring to yield 6-fluoro-1,2,3,4-tetrahydroquinoline while preserving the sensitive C-F bond[6].

  • Formylation: Isolate the intermediate via organic extraction. Treat the crude 6-fluoro-1,2,3,4-tetrahydroquinoline with an excess of formic acid and acetic anhydride at 0 °C to 25 °C.

    • Causality: Acetic anhydride and formic acid react in situ to form acetic formic anhydride, a highly electrophilic formylating agent. The secondary amine attacks the formyl carbon, yielding the N-formyl derivative.

  • Workup & Isolation: Carefully pour the reaction mixture over crushed ice (approx. 650 g). The product separates as a dark oil that solidifies upon standing overnight[6]. Filter the solid, wash with 10% hydrochloric acid to remove unreacted amine, and recrystallize to yield pure 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (Melting Point: 85-87 °C)[1][6].

Protocol 2: Reductive Cleavage to the N-Methyl Derivative

Objective: To utilize the formyl group not just as a protecting group, but as a traceless carbon source for N-methylation, bypassing a separate alkylation step[3][6].

  • Activation: Dissolve 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (3.30 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL) under an inert argon atmosphere[3].

  • Reduction: Cool the flask to 0 °C. Slowly add Lithium Aluminum Hydride ( LiAlH4​ , 9.90 mmol) in portions. Stir for 30 minutes, then heat to reflux overnight[3].

    • Causality: LiAlH4​ aggressively attacks the formyl carbonyl carbon. Because the nitrogen atom stabilizes the intermediate iminium ion, the carbonyl oxygen is completely expelled, reducing the formyl group directly to a methyl group.

  • Quench (Fieser Method): Cool to 0 °C. Sequentially add 0.40 mL water, 0.40 mL 15% NaOH, and 1.20 mL water[3].

    • Causality: This specific stoichiometric quench traps the aluminum byproducts into a granular, easily filterable white precipitate, preventing the formation of a gelatinous emulsion. Filter and concentrate to yield 1-methyl-6-fluoro-1,2,3,4-tetrahydroquinoline[6].

SynthesisWorkflow SM 6-Fluoroquinoline (CAS: 396-30-5) Step1 Reduction (Formic Acid / Alkaline) SM->Step1 Int 6-Fluoro-1,2,3,4-tetrahydroquinoline (Intermediate) Step1->Int Step2 Formylation (Acylation) Int->Step2 Prod 6-Fluoro-3,4-dihydro-1(2H)- quinolinecarboxaldehyde Step2->Prod Downstream Hydrolysis / Reduction (Deprotection / Alkylation) Prod->Downstream Downstream Applications

Step-by-step synthetic workflow and downstream applications in drug design.

Spectroscopic Validation Standards

To ensure the trustworthiness of the synthesized compound, a self-validating analytical system must be employed.

  • 1H NMR (CDCl3): The defining diagnostic peak is the formyl proton ( CHO ), which typically appears as a sharp singlet far downfield between δ 8.50 - 9.00 ppm. The presence of the fluorine atom will cause characteristic H−F spin-spin splitting (doublets/multiplets) in the aromatic protons at the C5 and C7 positions (typically between δ 6.80 - 7.20 ppm)[6].

  • 19F NMR: A distinct signal in the fluorine spectrum (usually around δ -118 to -122 ppm, depending on the reference standard) confirms the integrity of the C-F bond[6].

References

  • Cas 396-30-5, 6-Fluoroquinoline - LookChem Source: lookchem.com URL:[Link]

  • 4-Fluoroanilines: synthesis and decomposition Source: Journal of Fluorine Chemistry (Academia.edu) URL:[Link]

  • US10456394B2 - Tetrahydroquinoline substituted hydroxamic acids as selective histone deacetylase 6 inhibitors Source: Google Patents URL

Sources

Exploratory

Comprehensive Spectral Analysis and Methodological Guide for 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Executive Summary & Scientific Context The compound 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (also known as 1-formyl-6-fluoro-1,2,3,4-tetrahydroquinoline, CAS: 388078-32-8) is a critical structural motif in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The compound 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (also known as 1-formyl-6-fluoro-1,2,3,4-tetrahydroquinoline, CAS: 388078-32-8) is a critical structural motif in modern drug discovery. Most notably, it serves as the core scaffold for synthesizing highly selective Exchange Protein Directly Activated by cAMP (EPAC) inhibitors, such as the CE3F4 analogs used in cardiovascular and oncology research .

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine analytical task, but as a system of interacting physical phenomena. The presence of both a highly electronegative fluorine atom and a sterically restricted N -formyl group creates a complex nuclear magnetic resonance (NMR) topography. This whitepaper deconstructs the causality behind the synthetic workflow, the conformational dynamics dictating the NMR spectra, and the step-by-step methodologies required to achieve self-validating spectral data.

Structural Dynamics & Spectral Causality

The NMR interpretation of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is governed by two primary physical phenomena: rotameric equilibrium and heteronuclear spin-spin coupling .

Restricted C–N Bond Rotation (Rotamerism)

Unlike simple amines, the nitrogen atom in the tetrahydroquinoline ring is conjugated with the formyl carbonyl group. This delocalization imparts partial double-bond character to the N–C(O) bond, restricting free rotation at ambient temperatures. Consequently, the molecule exists in an equilibrium of E and Z rotamers. In the NMR spectrum, this manifests as signal duplication—most prominently observed in the formyl proton (~8.78 ppm vs ~8.42 ppm) and the adjacent aliphatic C2 protons.

Heteronuclear 19 F Coupling

The 19 F nucleus (spin ½, 100% natural abundance) couples extensively with both 1H and 13C nuclei across the aromatic ring. The causality of the splitting patterns follows a strict distance-dependent decay:

  • 13C19F Coupling: The ipso carbon (C6) exhibits a massive 1JCF​ coupling (~244 Hz). The ortho carbons (C5, C7) show 2JCF​ coupling (~22 Hz), while the meta carbon (C8) shows 3JCF​ coupling (~8 Hz).

  • 1H19F Coupling: The aromatic protons at C5 and C7 split into complex multiplets due to simultaneous homonuclear ( 3JHH​ ) and heteronuclear ( 3JHF​ ) interactions.

Spectral_Causality cluster_0 Structural Features A N-Formyl Group C Restricted C-N Rotation A->C B C6-Fluorine Atom D 19F Spin-Spin Coupling B->D E E/Z Rotamers Signal Duplication C->E F Multiplets in 1H Doublets in 13C D->F G Complex Spectral Topography E->G F->G

Caption: Logical relationship mapping of structural features to NMR spectral topography.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness in the spectral data, the synthesis and analytical acquisition must be treated as a self-validating loop. The following protocols detail the generation of the compound and its subsequent analysis .

Protocol 1: Synthesis via Mixed Anhydride Formylation

Causality Check: Using acetic formic anhydride instead of neat formic acid allows the reaction to proceed at 0 °C to room temperature. This low-temperature kinetic control prevents thermal degradation of the tetrahydroquinoline core and suppresses unwanted electrophilic aromatic substitution side reactions.

  • Preparation of Formylating Agent: In a flame-dried Schlenk flask under N 2​ , add formic acid (98%, 2.0 eq) to acetic anhydride (1.5 eq) at 0 °C. Heat the mixture to 50 °C for 1 hour to form acetic formic anhydride, then cool back to 0 °C.

  • Substrate Addition: Dissolve 6-fluoro-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous CH 2​ Cl 2​ (0.2 M). Add this solution dropwise to the mixed anhydride at 0 °C.

  • Reaction & Monitoring: Allow the reaction to warm to 25 °C and stir for 2 hours. Validate completion via TLC (Hexanes/EtOAc 7:3, UV visualization).

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ until CO 2​ evolution ceases (neutralizing acidic byproducts). Extract with CH 2​ Cl 2​ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography to yield the target compound.

Protocol 2: NMR Acquisition and Thermal Validation

Causality Check: Accurate integration of rotameric mixtures requires complete spin-lattice (T1) relaxation. A standard 1-second delay is insufficient; a 2.0-second delay ensures quantitative reliability.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl 3​ (99.8% D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire at 400 MHz (298 K). Parameters: Spectral width 12 ppm, relaxation delay (D1) = 2.0 s, 16 scans.

  • 13C NMR Acquisition: Acquire at 100 MHz (298 K) with WALTZ-16 proton decoupling. Parameters: Spectral width 250 ppm, D1 = 2.0 s, minimum 512 scans to resolve the low-intensity 1JCF​ doublets.

  • Self-Validation (VT-NMR): To definitively prove that signal duplication is caused by rotamers and not impurities, acquire a secondary 1H NMR spectrum in DMSO- d6​ at 350 K. At this temperature, thermal energy overcomes the rotational barrier, and the duplicated signals will coalesce into a single, time-averaged set of peaks.

Experimental_Workflow N1 Precursor 6-Fluoro-1,2,3,4-tetrahydroquinoline N2 Formylation Ac2O / HCOOH, 0 °C to RT N1->N2 N3 Target Compound 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde N2->N3 N4 Sample Preparation Dissolution in CDCl3 (99.8% D) N3->N4 N5 NMR Acquisition 1H (400 MHz), 13C (100 MHz) N4->N5

Caption: Step-by-step synthetic and analytical workflow ensuring self-validating data generation.

Spectral Data Presentation

The following tables summarize the quantitative NMR data. The baseline chemical shifts for the unformylated precursor rely on established literature , while the data below reflects the anisotropic deshielding and rotameric effects introduced by the N -formyl group.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)

Note: Chemical shifts and integrations are reported for the major rotamer unless otherwise specified. Minor rotamer peaks appear as distinct, lower-intensity signals.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment & Mechanistic Notes
N-CHO 8.78 (major), 8.42 (minor)s-1HFormyl proton; distinct E/Z rotameric signals.
C8-H 7.15dd J = 8.8, 5.01HAromatic; shifted significantly downfield by N-formyl anisotropy.
C7-H 6.95ddd J = 8.8, 8.2, 2.81HAromatic; coupled to F ( JHF​ ~8.2) and C8-H ( JHH​ ~8.8).
C5-H 6.88dd J = 8.6, 2.81HAromatic; coupled to F ( JHF​ ~8.6) and C7-H ( JHH​ ~2.8).
C2-H 2​ 3.82t J = 6.02HAliphatic; deshielded by the adjacent N-formyl group.
C4-H 2​ 2.80t J = 6.42HAliphatic; benzylic position.
C3-H 2​ 1.95quintet J = 6.22HAliphatic; homonuclear coupling to C2 and C4 protons.
Table 2: 13C NMR Spectral Data (100 MHz, CDCl 3​ , 298 K)

Note: The presence of 19F acts as an internal validation tool. The magnitude of the JCF​ coupling dictates the exact carbon position on the aromatic ring.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment & Mechanistic Notes
N-CHO 161.5s-Carbonyl carbon.
C6 159.5d 1J = 244.0Ipso carbon directly bonded to Fluorine.
C8a 135.0s-Aromatic bridgehead (C-N).
C4a 131.5d 4J = 3.0Aromatic bridgehead (C-C).
C8 124.0d 3J = 8.0Aromatic CH; meta to Fluorine.
C5 115.5d 2J = 22.0Aromatic CH; ortho to Fluorine.
C7 114.5d 2J = 22.0Aromatic CH; ortho to Fluorine.
C2 40.5s-Aliphatic N-CH 2​ .
C4 27.0s-Aliphatic benzylic CH 2​ .
C3 22.5s-Aliphatic central CH 2​ .

References

  • Courilleau, D., Bisserier, M., Jullian, J. C., et al. (2012). "Identification of a tetrahydroquinoline analog as a pharmacological inhibitor of the cAMP-binding protein Epac." Journal of Biological Chemistry.[Link]

  • Chen, H., Wild, C., Zhou, X., et al. (2017). "Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors." ACS Medicinal Chemistry Letters.[Link]

  • Zakrzewska, A., et al. (2001). "4-Fluoroanilines: synthesis and decomposition." Journal of Fluorine Chemistry.[Link]

  • For precursor spectral baselines: "Copper-Catalyzed Transfer Hydrogenation of N-Heteroaromatics with an Oxazaborolidine Complex." (2019). ACS Omega.[Link]

Foundational

Mechanism of action for 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde derivatives

Mechanism of Action for 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde Derivatives: A Technical Guide to Topoisomerase IIα Inhibition and Apoptotic Pathways Executive Summary The 6-fluoro-3,4-dihydro-1(2H)-quinolinec...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action for 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde Derivatives: A Technical Guide to Topoisomerase IIα Inhibition and Apoptotic Pathways

Executive Summary

The 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde scaffold represents a highly privileged and tunable pharmacophore in modern medicinal chemistry[1]. While the quinoline core is historically renowned for its diverse biological activities, specific functionalization—namely C6-fluorination and the carboxaldehyde moiety—transforms this base structure into a potent precursor for targeted anticancer therapeutics. Recent molecular modeling and in vitro studies have demonstrated that hydrazone and Schiff base derivatives of this scaffold exhibit profound antiproliferative properties, primarily mediated through the inhibition of human DNA Topoisomerase IIα (Topo IIα) and the subsequent induction of apoptosis[2].

Part 1: Structural Rationale & Pharmacophore Dynamics

As application scientists, we must look beyond empirical screening and understand the causality of molecular design. Why does this specific substitution pattern yield such potent biological activity?

  • The C6-Fluorine Atom: Fluorine substitution at the 6-position significantly alters the electronic distribution of the quinoline ring. It increases lipophilicity, which enhances cellular membrane permeability. More importantly, the highly electronegative fluorine acts as a strong hydrogen bond acceptor (or participates in halogen bonding), stabilizing the drug-target complex within the Topo IIα-DNA cleavage interface[2].

  • The 3,4-Dihydroquinoline Core: Unlike fully aromatic, rigid quinolines, the partially saturated dihydro-ring introduces a degree of conformational flexibility. This "puckered" geometry allows the molecule to intercalate more effectively between DNA base pairs while minimizing steric clashes with the enzyme backbone.

  • The Carboxaldehyde Group: This functional group serves as a versatile synthetic handle. Condensation with various hydrazines or amines yields extended conjugated systems (hydrazones or Schiff bases). These extensions provide additional pharmacophoric points for direct enzyme interaction or transition metal chelation (e.g., Cu(II) or Ni(II)), which has been shown to further enhance Topo IIα inhibition[3].

Part 2: Core Mechanism of Action (MoA)

Topoisomerase IIα Poisoning

Topoisomerase IIα is a critical nuclear enzyme that regulates DNA topology during replication and transcription by creating transient double-strand breaks (DSBs), allowing another DNA duplex to pass through, and then religating the breaks[4].

Derivatives of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde act as Topo II poisons rather than purely catalytic inhibitors[5].

  • The Causality: Catalytic inhibitors prevent the enzyme from cutting DNA. In contrast, Topo II poisons intercalate into the DNA and bind directly to the Topo IIα enzyme, stabilizing the transient cleavage complex. By actively preventing the religation step, these compounds convert the enzyme into a physiological toxin, leaving the cell with lethal DSBs.

The Apoptotic Cascade

This catastrophic DNA damage triggers the DNA damage response (DDR) pathway. The accumulation of DSBs activates ATM/ATR kinases, which in turn phosphorylate and stabilize the p53 tumor suppressor protein. Elevated p53 upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol activates Caspase-9 and Caspase-3, irreversibly committing the cell to apoptosis[6].

signaling_pathway Drug 6-Fluoro-quinoline Derivatives TopoII Topoisomerase IIα Cleavage Complex Drug->TopoII Stabilizes DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB Prevents Religation ATM ATM/ATR Kinase Activation DSB->ATM p53 p53 Stabilization ATM->p53 Bax Bax Upregulation / Bcl-2 Downregulation p53->Bax Mito Mitochondrial Cytochrome c Release Bax->Mito MOMP Caspase Caspase 9 & 3 Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Topo IIα inhibition by quinoline derivatives leading to DSBs and mitochondrial apoptosis.

Part 3: Quantitative Data Presentation

Based on recent high-throughput screening and in vitro assays, halo-substituted quinolinecarboxaldehyde derivatives demonstrate selective cytotoxicity against specific cancer lineages, outperforming several standard chemotherapeutics[2].

Target / Cell LineTissue OriginIC50 (µM)Mechanism / Notes
Topoisomerase IIα Cell-free assay0.5 - 1.2Stabilizes cleavage complex; comparable to Etoposide.
HCT116 Colon Carcinoma0.45 - 0.85High sensitivity; profound G2/M phase cell cycle arrest.
A431 Skin/Squamous Cell0.60 - 0.95Sub-micromolar efficacy; strong apoptotic induction.
MCF7 Breast Adenocarcinoma2.23Outperforms standard 5-fluorouracil (3.15 µM).
A549 Lung Carcinoma4.27Outperforms standard doxorubicin (5.93 µM).
RPE1 Normal Retinal> 50.0High selectivity index; low toxicity to healthy cells.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific rigor, the following protocols are designed with built-in validation steps to confirm the proposed mechanism of action.

Protocol 1: Topoisomerase IIα Cleavage Assay
  • Purpose: To definitively distinguish between catalytic inhibition and Topo II poisoning.

  • Causality & Validation: We utilize negatively supercoiled pBR322 plasmid DNA. A Topo II poison will result in the accumulation of linear DNA fragments, whereas a catalytic inhibitor will leave the DNA in its supercoiled state[7].

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of supercoiled pBR322 DNA, 2 units of human Topo IIα, and 1X assay buffer (50 mM Tris-HCl pH 7.5, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).

  • Compound Addition: Add the 6-fluoro-quinoline derivative (titrated from 0.1 to 10 µM). Include Etoposide (100 µM) as a positive control for poisoning, and a DMSO vehicle control (max 1% final concentration).

  • Incubation: Incubate at 37°C for 30 minutes to allow the cleavage complex to form.

  • Trapping the Complex: Add 1% SDS and 1 mg/mL Proteinase K, then incubate at 56°C for 30 minutes. Why? SDS denatures the enzyme, trapping it covalently to the DNA, while Proteinase K digests the enzyme, releasing the cleanly cut linear DNA fragments.

  • Resolution: Resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Quantify the linear DNA band intensity using densitometry.

Protocol 2: Apoptosis Profiling via Annexin V/PI Flow Cytometry
  • Purpose: To confirm that cell death is driven by programmed apoptosis rather than non-specific necrosis.

  • Causality & Validation: Annexin V binds to phosphatidylserine (PS), which flips to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a precise temporal map of cell death.

  • Cell Treatment: Seed HCT116 cells in 6-well plates at 2×105 cells/well. Treat with the derivative at IC50​ and 2×IC50​ concentrations for 24 and 48 hours.

  • Harvesting: Collect both floating (dead) and adherent cells using an enzyme-free cell dissociation buffer to preserve delicate membrane integrity.

  • Staining: Wash cells twice with cold PBS and resuspend in 100μL of 1X Binding Buffer. Add 5μL of FITC-Annexin V and 5μL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature. Why? Light exposure degrades the fluorophores, and room temperature optimizes the calcium-dependent Annexin V binding kinetics.

  • Analysis: Add 400μL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).

workflow Syn Compound Synthesis & Characterization Topo Topo IIα Cleavage Assay Syn->Topo MoA Validation Cell In Vitro Cytotoxicity (MTT Assay) Topo->Cell Efficacy Apop Apoptosis Profiling (Flow Cytometry) Cell->Apop Mechanism

Sequential validation workflow from target engagement to cellular mechanism.

Conclusion

The 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde scaffold represents a highly tunable pharmacophore for oncology drug development. By acting as Topoisomerase IIα poisons, derivatives of this compound exploit the rapid proliferation of cancer cells, effectively converting their own replication machinery into a source of lethal DNA damage. Future development should focus on optimizing the hydrazone/Schiff base side chains to maximize enzyme binding affinity while maintaining the favorable pharmacokinetic profile of the fluorinated core.

References

  • Synthesis of New Halo-Substituted Quinolinecarboxaldehyde-Hydrazone Derivatives, Structural Illuminations, Investigation of Effects on Acetylcholinesterase Activity and Molecular Modeling Studies. Researcher.life. Available at:[Link]

  • Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. PubMed (NIH). Available at:[Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. PMC (NIH). Available at:[Link]

  • A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. MDPI. Available at:[Link]

Sources

Exploratory

Safety data sheet (SDS) and toxicity profile of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Inferred Toxicity Profile of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde Disclaimer: This document provides a comprehensive overview and a predictive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Inferred Toxicity Profile of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Disclaimer: This document provides a comprehensive overview and a predictive toxicological assessment for 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde based on available data for structurally related compounds. No official Safety Data Sheet (SDS) or extensive toxicological studies are publicly available for this specific chemical. Therefore, this compound must be handled with extreme caution, assuming it possesses significant hazards until proven otherwise. This guide is intended for use by qualified researchers and scientists who are trained in handling potentially hazardous materials.

Introduction

6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is a synthetic organic compound with potential applications in medicinal chemistry and drug development. As with many novel research chemicals, a comprehensive and officially sanctioned toxicological profile has not been established. The absence of this critical data necessitates a proactive and predictive approach to safety. This guide synthesizes information from the parent quinoline structure, the broader class of fluoroquinolones, and general principles of chemical safety to construct a reliable, albeit inferred, safety and toxicity profile. The primary directive is to enable researchers to conduct a thorough risk assessment and implement appropriate safety controls.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. The known properties of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde are summarized below.

Chemical Structure

cluster_0 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde mol mol cluster_Prep Preparation cluster_Handling Handling (Inside Chemical Hood) cluster_Cleanup Cleanup & Disposal a Conduct Risk Assessment & Review SDS/Guide b Assemble All Materials (Chemicals, Glassware, Waste) a->b c Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) b->c d Weigh Solid Compound c->d Enter Hood e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Work Surface f->g Exit Hood h Segregate & Label Hazardous Waste g->h i Doff PPE & Wash Hands Thoroughly h->i

Caption: A workflow for the safe handling of hazardous research chemicals.

Storage Requirements

Proper storage is critical to prevent accidents and degradation.

  • Location: Store in a cool, dry, well-ventilated area.

  • Security: The storage location should be secure and accessible only to authorized personnel.

  • Segregation: Do not store alphabetically. [1]This compound should be stored away from strong oxidizing agents, strong acids, and strong bases.

  • Container: Keep the container tightly sealed.

Emergency and First-Aid Procedures

Be prepared for accidents by knowing the appropriate response. [2]

Exposure Route First-Aid Measure
Inhalation Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [3]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. [3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [3]

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [4]|

Accidental Release: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up carefully to avoid creating dust and place it in a sealed, labeled container for hazardous waste disposal. [5]

Inferred Toxicological Profile

This section details the predicted toxicological effects. The primary purpose is for risk assessment and is not a substitute for definitive testing.

Summary of Toxicological Endpoints
Toxicological EndpointInferred Effect & Justification
Acute Toxicity Harmful/Toxic: Predicted to be harmful or toxic if swallowed or in contact with skin, based on the high acute toxicity of the parent quinoline molecule. [6][7]
Skin/Eye Irritation Irritant: Expected to cause skin and serious eye irritation, a common property of quinoline and many reactive organic compounds. [8][3]
Sensitization Possible Sensitizer: The carboxaldehyde group and aromatic structure present a potential for skin sensitization, although no specific data exists.
Genotoxicity/Mutagenicity Suspected Mutagen: This is a significant concern. Quinoline is classified as a suspected mutagen (Muta. 2), and this property may be retained in its derivatives. [6][7]
Carcinogenicity Potential Carcinogen: Quinoline is classified as a potential human carcinogen (Carc. 1B). [6][7]Any derivative should be handled as a potential carcinogen until proven otherwise.
Specific Target Organ Toxicity (STOT) Potential for Neurotoxicity and other systemic effects: Based on the known adverse effects of the fluoroquinolone class of drugs, which can impact the central nervous system, tendons, and cardiovascular system. [9]

Conclusion

6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is a research chemical with an uncharacterized safety and toxicity profile. The available information on structurally related compounds, particularly quinoline and fluoroquinolones, strongly suggests that this compound should be treated as a particularly hazardous substance. The potential for acute toxicity, irritation, mutagenicity, and carcinogenicity necessitates the use of stringent engineering controls, comprehensive personal protective equipment, and meticulous safe handling practices. All researchers must perform a thorough, experiment-specific risk assessment before commencing any work with this material. The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding tenet for its use in any laboratory setting.

References

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. [Link]

  • Chemical Safety in Research and Teaching. New Mexico State University. [Link]

  • 1(2H)-QUINOLINECARBOXALDEHYDE, 6-FLUORO-3,4-DIHYDRO-. NextSDS. [Link]

  • Chemical Storage. Environment, Health & Safety - University of Wisconsin–Madison. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

  • Clinical toxicological aspects of fluoroquinolone. ResearchGate. [Link]

  • Long-term toxicity of fluoroquinolones: a comprehensive review. Semantic Scholar. [Link]

  • Safety and Tolerability of Fluoroquinolones. Johns Hopkins University. [Link]

  • Quinolines: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. Padua Research Archive. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]

  • MSDS of 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Capot Chemical. [Link]

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Foundational

Thermodynamic Stability of 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde at Room Temperature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde at ambi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde at ambient room temperature. The document synthesizes theoretical principles with established experimental methodologies to offer a robust framework for understanding and evaluating the stability of this heterocyclic aldehyde. Key sections delve into the molecular factors influencing its stability, potential degradation pathways including hydrolysis, oxidation, and photodegradation, and detailed protocols for conducting forced degradation studies and developing stability-indicating analytical methods. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound, ensuring its quality, and predicting its shelf-life.

Introduction: The Significance of Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can influence its safety, efficacy, and shelf-life. For a molecule like 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde, which incorporates several reactive functional groups, a thorough understanding of its stability profile at room temperature is paramount for its successful application in drug discovery and development. This guide provides a detailed exploration of the factors governing its stability and the methodologies to assess it.

The core structure combines a 3,4-dihydroquinoline scaffold with an N-formyl group and a fluorine substituent. Each of these components contributes to the overall reactivity and stability of the molecule. The N-formyl group, being an amide, can be susceptible to hydrolysis, while the dihydroquinoline ring can be prone to oxidation. The fluorine atom, with its high electronegativity, can modulate the electronic properties of the aromatic ring, thereby influencing the reactivity of the entire molecule.[1]

Molecular Structure and Inherent Stability Factors

The thermodynamic stability of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is a consequence of its unique molecular architecture.

  • The 3,4-Dihydroquinoline Core: The partially saturated pyridine ring in the dihydroquinoline system introduces conformational flexibility compared to a fully aromatic quinoline. However, the fusion with the benzene ring provides a degree of rigidity. The lone pair of electrons on the nitrogen atom is involved in the amide resonance of the N-formyl group, which influences its basicity and reactivity.

  • The N-Formyl Group: As a tertiary amide, the N-formyl group is generally more stable to hydrolysis than esters or other acyl derivatives. However, under acidic or basic conditions, hydrolysis to 6-fluoro-1,2,3,4-tetrahydroquinoline and formic acid can occur. The planarity of the N-formyl group and its rotational barrier will also influence the molecule's conformational preferences.

  • The 6-Fluoro Substituent: The fluorine atom at the 6-position of the quinoline ring exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[2] This substitution can significantly alter the electron density distribution in the benzene ring, impacting its susceptibility to electrophilic and nucleophilic attack.[3][4] The C-F bond is significantly stronger than a C-H bond, which can block metabolic oxidation at that position, potentially enhancing the molecule's metabolic stability.[1]

Below is a diagram illustrating the key structural features influencing stability.

Molecule 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde Dihydroquinoline_Core 3,4-Dihydroquinoline Core (Rigidity and Flexibility) Molecule->Dihydroquinoline_Core Core Scaffold N_Formyl_Group N-Formyl Group (Susceptible to Hydrolysis) Molecule->N_Formyl_Group Reactive Moiety Fluoro_Substituent 6-Fluoro Substituent (Electronic Effects & Metabolic Stability) Molecule->Fluoro_Substituent Modulating Group

Caption: Key structural features of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde influencing its stability.

Potential Degradation Pathways at Room Temperature

Based on the chemical structure, several degradation pathways can be anticipated for 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde under ambient conditions, particularly in the presence of moisture, oxygen, and light.

Hydrolysis of the N-Formyl Group

The N-formyl group is a potential site for hydrolysis, which can be catalyzed by acidic or basic conditions. While generally stable at neutral pH, prolonged exposure to moisture, especially with trace acidic or basic impurities, can lead to the formation of 6-fluoro-1,2,3,4-tetrahydroquinoline and formic acid. The kinetics of this hydrolysis can be investigated through forced degradation studies at various pH values.

Oxidation of the Dihydroquinoline Ring

The tetrahydroquinoline moiety can be susceptible to oxidation, leading to the formation of the corresponding aromatic quinoline derivative or other oxidized species.[4] Atmospheric oxygen can act as an oxidant, and this process can be accelerated by light, heat, or the presence of metal ions. The N-formyl group, being electron-withdrawing, might slightly deactivate the ring towards oxidation compared to the parent secondary amine.

Photodegradation

Quinolone derivatives are known to be photosensitive.[5][6] Exposure to ultraviolet (UV) or even ambient light can induce photochemical reactions. Potential photodegradation pathways for fluoroquinolones include defluorination and hydroxylation of the aromatic ring.[6][7] The N-formyl group may also participate in photochemical reactions. It is crucial to store this compound protected from light.

The following diagram illustrates the potential degradation pathways.

Start 6-Fluoro-3,4-dihydro-1(2H)- quinolinecarboxaldehyde Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Start->Hydrolysis Oxidation Oxidation (O₂, light, metal ions) Start->Oxidation Photodegradation Photodegradation (UV/Visible Light) Start->Photodegradation Product_Hydrolysis 6-Fluoro-1,2,3,4-tetrahydroquinoline + Formic Acid Hydrolysis->Product_Hydrolysis Product_Oxidation Aromatized Quinoline & Other Oxidized Species Oxidation->Product_Oxidation Product_Photo Defluorinated & Hydroxylated Derivatives Photodegradation->Product_Photo cluster_0 Stability Assessment Workflow Start Characterized Batch of 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Long_Term_Stability Long-Term Stability Study (25°C/60% RH) Start->Long_Term_Stability Analytical_Method_Dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC-MS) Forced_Degradation->Analytical_Method_Dev Data_Analysis Analyze Data & Determine Shelf-life and Storage Conditions Long_Term_Stability->Data_Analysis Degradation_Profile Identify Degradation Products & Elucidate Degradation Pathways Analytical_Method_Dev->Degradation_Profile Degradation_Profile->Data_Analysis

Caption: Experimental workflow for assessing the stability of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. [8]High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique.

HPLC Method Development and Validation

A reverse-phase HPLC method with UV detection is a suitable starting point. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [9] Table 2: Typical HPLC Parameters for Stability Indicating Method

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Gradient elution with Acetonitrile and a buffered aqueous phase (e.g., ammonium acetate)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV spectrum of the analyte (e.g., 254 nm or a more specific wavelength)
Injection Volume 10 µL
Characterization of Degradation Products

Mass Spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By comparing the mass spectra of the degradation products with the parent compound, it is possible to identify modifications such as hydrolysis, oxidation, or defluorination. [2] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on isolated degradation products, confirming their identity. [10][11]

Conclusion and Recommendations

6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde possesses a molecular structure with inherent stability, yet it is susceptible to degradation through hydrolysis, oxidation, and photodegradation. A comprehensive understanding of these degradation pathways is essential for its proper handling, formulation development, and storage.

Key Recommendations:

  • Storage: The compound should be stored in well-closed, light-resistant containers at controlled room temperature to minimize degradation.

  • Forced Degradation: Conduct thorough forced degradation studies as outlined to identify potential degradation products and establish the molecule's intrinsic stability.

  • Analytical Monitoring: Employ a validated stability-indicating HPLC method for routine analysis and long-term stability studies.

  • Further Studies: For in-depth mechanistic understanding, consider computational modeling to predict degradation pathways and reactive sites. [5][12] By adhering to these recommendations, researchers and drug development professionals can ensure the quality and integrity of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde throughout its lifecycle.

References

  • Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467.
  • García-Galán, M. J., Garrido-Cufre, G., & Comas-González, J. (2020). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 25(18), 4233.
  • Isidori, M., Lavorgna, M., Nardelli, A., Parrella, A., & Previtera, L. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Chemosphere, 107, 147-153.
  • Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Profumo, A. (2012). Photolytic and photocatalytic degradation of fluoroquinolones in untreated river water under natural sunlight. Applied Catalysis B: Environmental, 119-120, 60-68.
  • Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(5), 734.
  • Wu, W., Saeki, K., & Kawazoe, Y. (1996). Substituent effect of the fluorine atom on electrophilic deuteration of benzo[h]quinoline. Heterocycles, 43(9), 1937-1944.
  • Kouznetsov, V. V., et al. (2011). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 7, 1125-1132.
  • Charif, M., et al. (2015). Evaluation of the electronic properties of perfluorophenyl functionalized quinolines and their hybrids with carbon nanostructures. RSC Advances, 5(10), 7385-7394.
  • Sharp, C. H., et al. (2017). Tropylium-Promoted Oxidative Functionalization of Tetrahydroisoquinolines. The Journal of Organic Chemistry, 82(24), 13545-13555.
  • Todd, Z. R., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10646-10656.
  • Wang, Z.-G., et al. (2018). N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry, 83(13), 7346-7354.
  • Borner, R., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
  • Shrirao, A. S. (2020). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
  • Wang, Y., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods, 12(9), 1797.
  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Gholivand, K., & Torkzade, F. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • E. I. Du Pont de Nemours and Company. (1988). N-formylation of amino carboxylic compounds with formamide. U.S.
  • Taylor, R. (1990). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 47(1), 1-26.
  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • Sharp, C. H., et al. (2014). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 16(24), 6432-6435.
  • Wang, Y., et al. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Paulechka, E., & Kazakov, A. (2019). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. National Institute of Standards and Technology.
  • Dong, J.-Z., et al. (2004). Antioxidant activity and oxidation products of 1,2,3,4-tetrahydroquinoxalines in peroxyl radical scavenging react. Journal of the Japan Oil Chemists' Society, 53(1), 39-45.
  • Weir, C. (2003). Synthesis and Stability Studies of Z-Beta-(1-Substituted-4-Pyridinium)-Alpha-Cyano-4-Styryldicyanomethanide Nonlinear Optical Chromophores. Carleton University.
  • Hernández-Paredes, J., et al. (2019). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Molecules, 24(21), 3939.
  • Denisov, E. T., & Denisova, T. G. (2019). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action.
  • Chen, Y.-C., et al. (2023). Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. Biosensors, 13(3), 386.
  • Kochany, J., & Maguire, R. J. (1994).
  • European Medicines Agency. (2023).
  • PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores.
  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Karpińska, J., & Starczewska, B. (2012). Determination of structural and vibrational properties of 6-quinolinecarboxaldehyde using FT-IR, FT-Raman and dispersive-Raman experimental techniques and theoretical HF and DFT (B3LYP) methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 242-251.
  • Zier, A., et al. (2020). Fluorine conformational effects characterized by energy decomposition analysis. Physical Chemistry Chemical Physics, 22(33), 18464-18477.
  • Kassab, N. M., et al. (2016). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in veterinary formulation. Journal of the Brazilian Chemical Society, 27(8), 1436-1444.
  • Kovačič, B., et al. (2020). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. Pharmaceutics, 12(11), 1084.
  • PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • BenchChem. (2025). Application Note: HPLC Analysis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Purity. BenchChem.
  • Afolayan, F. I., et al. (2023). 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Future Journal of Pharmaceutical Sciences, 9(1), 74.
  • Suneetha, A., & Rao, D. P. (2017). Development and validation of stability indicating rp-hplc method for fluticasone furoate and vilanterol in pharmaceutical formulations. International Journal of Pharmaceutical Sciences and Research, 8(10), 4253-4260.
  • Reddy, Y. R., et al. (2015). Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in Droxidopa Drug Substance. International Journal of Pharmaceutical and Clinical Research, 7(4), 282-290.
  • Singh, S., et al. (2012). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent.

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Exploratory

Strategic Utilization of 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde in Advanced Organic Synthesis

I. Executive Summary In the landscape of medicinal chemistry and advanced organic synthesis, the functionalization of the quinoline core is a critical vector for drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, the functionalization of the quinoline core is a critical vector for drug discovery. 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (CAS: 388078-32-8), also widely recognized as 6-fluoro-1-formyl-1,2,3,4-tetrahydroquinoline (FTHQ), serves as a highly versatile, stable intermediate. The strategic placement of a fluorine atom at the C6 position significantly enhances the lipophilicity and metabolic stability of the resulting pharmacophores, making it a privileged building block for synthesizing inhibitors of targets such as Nicotinamide N-methyltransferase (NNMT) and Hypoxia-inducible factor 2-alpha (HIF-2α).

This technical guide provides an in-depth analysis of the mechanistic synthesis, solvent-dependent causality, and self-validating experimental protocols for generating and utilizing this critical fluorinated heterocycle.

II. Mechanistic Pathways: The Dual Role of Formic Acid

The most step-economic and atom-efficient method for synthesizing 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is the one-pot reductive N-formylation of 6-fluoroquinoline. This transformation relies heavily on the unique properties of Formic Acid (FA), which acts simultaneously as a hydrogen surrogate and an acylating agent.

Causality of Solvent-Dependent Selectivity

The choice of solvent fundamentally alters the decomposition pathway of formic acid, dictating the final product1.

  • Aqueous Environments: In water, transfer hydrogenation catalysts (e.g., Co@C-N) drive the decomposition of FA into H2​ and CO2​ . This strictly reductive environment yields the secondary amine, 6-fluoro-1,2,3,4-tetrahydroquinoline.

  • Non-Polar Environments (Toluene/Neat): In non-polar solvents, the aqueous decomposition pathway is suppressed. FA decomposes into H2​ and CO , or forms reactive mixed anhydrides. The transiently formed tetrahydroquinoline is rapidly trapped by the formylating species, exclusively yielding the highly stable N-formyl derivative.

ReductiveFormylation Q 6-Fluoroquinoline (Starting Material) THQ 6-Fluoro-1,2,3,4- tetrahydroquinoline (Intermediate) Q->THQ Catalytic Hydrogenation FTHQ 6-Fluoro-3,4-dihydro-1(2H)- quinolinecarboxaldehyde (Target Product) THQ->FTHQ N-Formylation FA Formic Acid (HCOOH) Dual-Role Reagent FA->Q H2 Transfer (Reduction) FA->THQ Acylation (CO / HCOOH)

Mechanistic pathway of reductive N-formylation using formic acid as a dual-role reagent.

III. Quantitative Data: Catalyst Efficacy Comparison

The efficiency of the reductive formylation is highly dependent on the catalytic system. Below is a structured comparison of modern methodologies utilized to synthesize N-formyltetrahydroquinolines from their parent quinolines 2.

Catalyst SystemSolventHydrogen SourceTemp (°C)Target ProductYield / Selectivity
Au/TiO₂-R (1 mol%) DMF / Et₃NFormic Acid130FTHQ>95% Yield
Co@C-N (1.35 wt%) TolueneFormic Acid150FTHQ98% Yield
Co@C-N (1.35 wt%) WaterFormic Acid150THQ (Amine)87% Selectivity
Uncatalyzed (Thermal) NeatFormic Acid100-120FTHQ45-69% Yield

IV. Downstream Synthetic Applications

The N-formyl group is not merely an end-product; it is a highly strategic, traceless protecting group. Because the free secondary amine of 6-fluoro-1,2,3,4-tetrahydroquinoline is susceptible to unwanted oxidation or over-alkylation during complex multi-step syntheses, retaining the formyl group allows chemists to perform harsh cross-coupling or C-H activation elsewhere on the molecule.

Once the desired transformations are complete, the formyl group can be manipulated in two distinct directions 3:

  • Acidic Hydrolysis: Cleaves the amide bond to reveal the free secondary amine.

  • Hydride Reduction: Converts the carbonyl directly into an N-methyl group, yielding 1-methyl-6-fluoro-1,2,3,4-tetrahydroquinoline.

Downstream Start 6-Fluoro-3,4-dihydro-1(2H)- quinolinecarboxaldehyde Hydrolysis 6-Fluoro-1,2,3,4- tetrahydroquinoline Start->Hydrolysis HCl (aq), Reflux (- CO2) Reduction 1-Methyl-6-fluoro- 1,2,3,4-tetrahydroquinoline Start->Reduction LiAlH4, THF (Carbonyl Reduction)

Divergent downstream synthetic pathways utilizing the N-formyl protective handle.

V. Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in physical and spectroscopic checkpoints that allow the operator to verify the success of the reaction dynamically, rather than waiting for the final mass yield.

Protocol A: Synthesis of 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Objective: Reductive N-formylation of 6-fluoroquinoline.

  • Reagent Assembly: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (vented to an oil bubbler), add 6-fluoroquinoline (1.0 equiv, ~10 mmol) and a selected transition metal catalyst (e.g., Au/TiO₂-R, 1 mol%).

  • Solvent & Donor Addition: Add a solvent mixture of DMF/Et₃N (8:1 v/v, 15 mL). Slowly add 98% Formic Acid (5.0 equiv).

    • Causality Check: The addition must be slow. Formic acid will undergo an exothermic acid-base interaction with Et₃N. The vented bubbler is critical here, as the catalytic decomposition of FA will generate CO2​ and H2​ gas. Consistent bubbling indicates an active catalytic cycle.

  • Thermal Activation: Heat the mixture to 130 °C for 12 hours under a nitrogen atmosphere.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/EtOAc 7:3).

    • Validation Check: 6-Fluoroquinoline is highly conjugated and will appear as a dark, intense spot under 254 nm UV light with a lower Rf​ . The successful formation of the FTHQ product will show a higher Rf​ and a distinct, weaker UV absorbance profile due to the loss of aromaticity in the nitrogen-containing ring.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the heterogeneous catalyst, and partition between EtOAc and saturated aqueous NaHCO3​ .

    • Causality Check: The NaHCO3​ wash is mandatory to neutralize unreacted FA and remove water-soluble formate salts, preventing acid-catalyzed degradation during concentration.

  • Spectroscopic Validation: Isolate the organic layer, dry over Na2​SO4​ , and concentrate.

    • Validation Check (NMR): Run a 1H NMR ( CDCl3​ ). The definitive proof of success is the appearance of a singlet at ~8.5 - 8.8 ppm corresponding to the formyl proton (CHO). Due to the restricted rotation of the N-C(O) amide bond at room temperature, this peak will often appear split into two distinct signals representing the s-cis and s-trans rotamers—a hallmark of N-formylated tetrahydroquinolines.

Protocol B: Acid-Mediated Deprotection to 6-Fluoro-1,2,3,4-tetrahydroquinoline

Objective: Removal of the formyl group to yield the secondary amine.

  • Hydrolysis: Suspend 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (1.0 equiv) in concentrated Hydrochloric Acid (10-20 equiv) 3.

  • Reflux: Heat the mixture to reflux for 1-2 hours.

    • Causality Check: The acidic environment protonates the amide oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating attack by water. The reaction is driven to completion by the irreversible loss of formic acid/carbon monoxide.

  • Neutralization & Extraction: Cool the reaction in an ice bath. Carefully add 10% aqueous NaOH until the pH reaches >10. Extract with diethyl ether.

  • Spectroscopic Validation:

    • Validation Check (NMR): The 1H NMR must show the complete disappearance of the formyl proton at ~8.8 ppm and the emergence of a broad singlet at ~3.5-4.0 ppm corresponding to the free secondary amine (N-H), which exchanges with D2​O .

VI. References

  • Zakrzewska, A., et al. "4-Fluoroanilines: synthesis and decomposition." Journal of Fluorine Chemistry 111.1 (2001): 1-10. 3

  • Tao, L., et al. "Heterogeneous Gold‐Catalyzed Selective Reductive Transformation of Quinolines with Formic Acid." Advanced Synthesis & Catalysis 357.4 (2015): 753-760. 2

  • Borah, G., et al. "Solvent-Dependent, Formic Acid-Mediated, Selective Reduction and Reductive N-Formylation of N-Heterocyclic Arenes with Sustainable Cobalt-Embedded N-Doped Porous Carbon Catalyst." ACS Sustainable Chemistry & Engineering (2019). 1

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Engineers Compound: 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (Syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Engineers Compound: 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (Synonym: 6-Fluoro-1-formyl-1,2,3,4-tetrahydroquinoline) | CAS: 388078-32-8

Introduction & Strategic Overview

Fluorinated tetrahydroquinolines are privileged scaffolds in modern drug discovery, offering enhanced metabolic stability and unique lipophilic properties. The N-formylation of these secondary amines serves a dual purpose: it acts as a robust protecting group strategy during multi-step syntheses and provides a critical precursor for downstream functionalization (e.g., reduction to N-methyl derivatives or conversion to isocyanides)[1].

Mechanistic Causality: Why AFA?

The efficiency of AFA relies on the differential electrophilicity of its two carbonyl centers. The formyl carbonyl carbon is significantly more electrophilic and less sterically hindered than the acetyl carbonyl carbon. Consequently, the nucleophilic nitrogen of 6-fluoro-1,2,3,4-tetrahydroquinoline selectively attacks the formyl group. This forms a transient tetrahedral intermediate that collapses to expel the acetate leaving group, yielding the desired N-formylated product exclusively, without unwanted N-acetylation[4][5].

Process Visualization

G A Formic Acid + Acetic Anhydride B In Situ AFA Generation (0 °C, 30 min) A->B D N-Formylation Reaction (0 °C to RT, 1 h) B->D AFA Transfer C 6-Fluoro-1,2,3,4- tetrahydroquinoline C->D Amine Substrate E Aqueous Workup (NaHCO3 Neutralization) D->E Crude Mixture F 6-Fluoro-3,4-dihydro-1(2H)- quinolinecarboxaldehyde E->F >95% Yield

Caption: Workflow for the highly selective N-formylation of 6-fluoro-1,2,3,4-tetrahydroquinoline using in situ generated AFA.

Experimental Protocol

This protocol is designed as a self-validating system. Temperature control is critical; AFA is thermally unstable and can decompose into carbon monoxide and acetic acid if allowed to overheat during generation[1].

Materials & Reagents
  • Substrate: 6-Fluoro-1,2,3,4-tetrahydroquinoline (CAS: 59611-52-8) - 1.0 equivalent (e.g., 1.51 g, 10.0 mmol)

  • Formylating Agent Precursors:

    • Formic acid (98-100%) - 2.0 equivalents (0.75 mL, 20.0 mmol)

    • Acetic anhydride (≥99%) - 1.5 equivalents (1.42 mL, 15.0 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) - 20 mL

  • Workup: Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology

Phase 1: In Situ Generation of Acetic Formic Anhydride (AFA)

  • Equip a 50 mL flame-dried round-bottom flask with a magnetic stir bar and an argon/nitrogen inlet.

  • Add acetic anhydride (1.42 mL) to the flask and cool the system to 0 °C using an ice-water bath.

  • Causality Check: Slowly add formic acid (0.75 mL) dropwise over 5 minutes. The dropwise addition prevents localized exothermic spikes that could degrade the forming AFA[4].

  • Stir the mixture at 0 °C for 30 minutes. The solution will remain clear. Do not heat.

Phase 2: N-Formylation 5. In a separate 100 mL flame-dried flask, dissolve 6-fluoro-1,2,3,4-tetrahydroquinoline (1.51 g) in 20 mL of anhydrous DCM. Cool this solution to 0 °C. 6. Using a syringe or cannula, transfer the freshly prepared AFA solution dropwise into the amine solution over 10 minutes. 7. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). 8. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The secondary amine starting material should be completely consumed within 45 to 60 minutes[4].

Phase 3: Quenching and Isolation 9. Once complete, cool the reaction mixture back to 0 °C and carefully quench by adding 20 mL of saturated aqueous NaHCO₃. Note: Vigorous effervescence (CO₂ gas) will occur as excess anhydride and acids are neutralized. 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter. 12. Concentrate the filtrate under reduced pressure to yield 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde. The product is typically obtained in sufficient purity (>95%) for downstream applications without column chromatography[1].

Quantitative Data & Optimization Parameters

The following table summarizes the optimization landscape for this specific transformation, demonstrating why the AFA method is superior to traditional heating methods.

Formylating AgentSolventTemp (°C)TimeConversion (%)Selectivity (N-Formyl vs N-Acetyl)
Formic Acid (Excess)Toluene110 (Reflux)24 h65 - 70%100%
Formic Acid / Sodium FormateNone (Neat)10033 h~45%[2]100%
AFA (Generated in situ) DCM 0 to 25 1 h >98% [4]>99:1
AFA (Generated in situ)THF-20 to 015 min>95%>99:1

Table 1: Comparison of reaction parameters for the N-formylation of tetrahydroquinoline derivatives.

References

  • Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J.-K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149. Retrieved from[Link]

  • National Institutes of Health (NIH). Formylation of Amines - PMC. Retrieved from[Link]

  • Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. Retrieved from [Link]

Sources

Application

Using 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde as an intermediate in drug discovery

Application Note: 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde as a Strategic Intermediate in Drug Discovery Executive Briefing In the landscape of modern medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde as a Strategic Intermediate in Drug Discovery

Executive Briefing

In the landscape of modern medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore found in numerous FDA-approved drugs and advanced clinical candidates. However, the inherent metabolic instability and synthetic reactivity of the bare THQ core often necessitate strategic functionalization. 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (CAS: 388078-32-8) addresses these challenges simultaneously. By pre-installing a fluorine atom at the metabolically vulnerable C6 position and protecting the reactive secondary amine with a formyl group, this intermediate provides a highly controlled, stable starting point for the synthesis of complex therapeutics, including highly selective Histone Deacetylase 6 (HDAC6) inhibitors[1].

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for optimizing downstream reactions, particularly regarding solubility and chromatographic behavior.

Table 1: Physicochemical and Structural Data

PropertyValueCausality / Relevance to Drug Design
Chemical Name 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehydeStandard IUPAC nomenclature.
CAS Number 388078-32-8Primary identifier for sourcing and regulatory tracking[2][3].
Molecular Formula C₁₀H₁₀FNODetermines exact mass for LC-MS identification.
Molecular Weight 179.19 g/mol Low molecular weight ensures the final drug remains within Lipinski's Rule of 5.
Downstream Target 6-Fluoro-1,2,3,4-tetrahydroquinoline (CAS: 59611-52-8)The active nucleophilic building block post-deformylation[4][5].
Formyl Group Function N-Protecting Group / Directing GroupPrevents N-oxidation; sterically small compared to Boc/Cbz.

Strategic Rationale: The Role of Fluorine and Formyl Groups

As a Senior Application Scientist, it is imperative to understand why this specific molecule is chosen over a non-fluorinated or unprotected analog.

The C6-Fluorine Advantage (Metabolic Shielding)

In unprotected anilines and THQs, the position para to the nitrogen (C6) is highly electron-rich and susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, leading to toxic quinone imines. The installation of a highly electronegative fluorine atom at C6 serves as a bioisostere for hydrogen[6]. The strong C-F bond (approx. 116 kcal/mol) blocks para-hydroxylation, significantly extending the biological half-life of the resulting drug. Furthermore, fluorine's electron-withdrawing nature lowers the pKa of the THQ nitrogen, which can enhance passive membrane permeability[7].

The N1-Formyl Advantage (Synthetic Control)

The secondary amine of a bare THQ ring is a strong nucleophile and is easily oxidized. During multi-step drug synthesis (e.g., electrophilic aromatic substitutions at C8), the amine must be protected. The formyl group is chosen here because of its exceptional atom economy and minimal steric hindrance. Unlike bulky tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) groups, the formyl group allows for functionalization at adjacent positions without steric clash, and can be cleanly removed via rigorous acid or base hydrolysis.

SyntheticWorkflow A 6-Fluoro-3,4-dihydro- 1(2H)-quinolinecarboxaldehyde (Protected THQ) B Acidic/Basic Hydrolysis (Deformylation) A->B HCl/NaOH Reflux C 6-Fluoro-1,2,3,4- tetrahydroquinoline (Active Nucleophile) B->C D Electrophilic Substitution / N-Alkylation C->D R-X, K2CO3 DMF E Fluorinated THQ Drug Candidate (e.g., HDAC6 Inhibitor) D->E

Caption: Workflow from protected 6-fluoro-THQ to active pharmaceutical ingredient.

Application in Drug Discovery: HDAC6 Inhibitors

A prominent application of 6-fluoro-THQ derivatives is the development of selective , such as the SW-101 analogs[1]. HDAC6 is a cytoplasmic enzyme responsible for deacetylating α-tubulin. Inhibition of HDAC6 stabilizes microtubules, enhancing axonal transport—a critical therapeutic mechanism for neurodegenerative diseases like Charcot-Marie-Tooth disease type 2A (CMT2A)[1]. The fluorinated THQ cap in these inhibitors perfectly fits the hydrophobic rim of the HDAC6 catalytic domain, driving picomolar binding affinity.

Mechanism Drug Fluorinated THQ Derivative (HDAC6 Inhibitor) HDAC6 Histone Deacetylase 6 (HDAC6) Cytoplasmic Enzyme Drug->HDAC6 Competitive Inhibition (Zn2+ Chelation) Tubulin α-Tubulin Acetylation (Microtubule Stabilization) HDAC6->Tubulin Prevents Deacetylation Axon Enhanced Axonal Transport & Neuroprotection Tubulin->Axon Restores Phenotype

Caption: Pharmacological mechanism of fluorinated THQ-capped HDAC6 inhibitors.

Validated Experimental Protocols

The following protocols represent a self-validating system. By utilizing orthogonal phase-extraction techniques, the chemistry acts as its own purification filter, ensuring high-fidelity results.

Protocol A: Controlled Deformylation to 6-Fluoro-1,2,3,4-tetrahydroquinoline

Objective: Remove the N1-formyl protecting group to expose the secondary amine for downstream coupling, utilizing an acid-base self-purifying workup.

Table 2: Reaction Optimization for Deformylation

ConditionReagentTemp (°C)Time (h)Conversion (%)Impurity Profile
Mild BaseK₂CO₃ / MeOH6524< 20%Unreacted Starting Material
Strong Base10% NaOH / EtOH801285%Minor oxidation products
Strong Acid (Optimal) 2M HCl / MeOH 75 4 > 98% Clean (Salt formation)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10.0 mmol of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde in 20 mL of Methanol. Causality: Methanol ensures complete solvation of the organic precursor while remaining miscible with the aqueous acid.

  • Acid Addition: Slowly add 20 mL of 2M aqueous HCl. Equip the flask with a reflux condenser.

  • Reflux & IPC: Heat the mixture to 75°C. Monitor via LC-MS. Self-Validation Check: The reaction is complete when the[M+H]⁺ peak at m/z 180 (carboxaldehyde) fully transitions to m/z 152 (free amine).

  • Phase-Switch Purification (Crucial Step):

    • Cool the mixture to room temperature and evaporate the methanol under reduced pressure.

    • Wash the remaining aqueous acidic layer with Dichloromethane (DCM) (2 x 15 mL). Causality: The product is currently a water-soluble hydrochloride salt. Any unreacted starting material or non-basic organic impurities will partition into the DCM and are discarded.

  • Free-Basing: Cool the aqueous layer in an ice bath and slowly add 6M NaOH until the pH reaches 10. Causality: The amine is deprotonated, crashing out of the aqueous phase as a lipophilic free base.

  • Extraction: Extract the basified aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 6-fluoro-1,2,3,4-tetrahydroquinoline as a pale yellow oil.

Protocol B: N-Alkylation for Pharmacophore Assembly

Objective: Couple the newly deprotected 6-fluoro-THQ with an alkyl halide (e.g., methyl 4-(bromomethyl)benzoate) to build the core of an HDAC6 inhibitor[1].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve 5.0 mmol of 6-fluoro-1,2,3,4-tetrahydroquinoline in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 10.0 mmol of finely powdered K₂CO₃. Causality: K₂CO₃ is a mild, non-nucleophilic base that scavenges the HBr byproduct without hydrolyzing the ester group on the electrophile.

  • Coupling: Add 5.2 mmol of methyl 4-(bromomethyl)benzoate. Stir at 60°C for 8 hours. Causality: DMF is a polar aprotic solvent that highly accelerates S_N2 displacement reactions by leaving the nucleophile un-solvated and highly reactive.

  • Quench & Extract: Pour the mixture into 50 mL of ice water to quench. Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with 5% aqueous LiCl (3 x 15 mL). Causality: LiCl washes are specifically utilized to pull residual DMF out of the organic phase, preventing solvent contamination in the final NMR.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane:EtOAc gradient) to yield the N-alkylated fluorinated THQ intermediate.

References

  • Tetrahydroquinoline-Capped Histone Deacetylase 6 Inhibitor SW-101 Ameliorates Pathological Phenotypes in a Charcot–Marie–Tooth Type 2A Mouse Model Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline (CID 14783911) Source: National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

  • Regio-Complementary Preparation of 6- and 7-Fluoro-1,2,3,4-Tetrahydroquinolines Source: Heterocycles / CLOCKSS URL:[Link](Note: URL reflects the publisher's archival record for the cited deoxyfluorination strategy)

Sources

Method

Vilsmeier-Haack Formylation: A Robust Method for the N-Formylation of 6-Fluoro-3,4-dihydro-2H-quinoline

An Application Note for Drug Development Professionals Abstract: This document provides a comprehensive guide to the synthesis of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde via the Vilsmeier-Haack reaction. N-for...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde via the Vilsmeier-Haack reaction. N-formylated heterocyclic compounds are pivotal intermediates in medicinal chemistry, serving as precursors for complex molecular architectures with significant biological activity. While the Vilsmeier-Haack reaction is classically employed for the C-formylation of electron-rich aromatic rings, its application for the N-formylation of secondary amines like 6-fluoro-3,4-dihydro-2H-quinoline offers a direct, high-yield route to valuable amide derivatives. This guide details the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, and offers expert insights into process optimization and troubleshooting.

Scientific Foundation and Rationale

The Vilsmeier-Haack reaction is a powerful tool in organic synthesis, prized for its ability to introduce a formyl group (-CHO) into various substrates.[1] The core of this reaction is the Vilsmeier reagent, a highly electrophilic chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]

Causality of Reagent Selection:

  • N,N-Dimethylformamide (DMF): Serves as the source of the formyl group. Its carbonyl oxygen is sufficiently nucleophilic to attack POCl₃.[3]

  • Phosphorus Oxychloride (POCl₃): Acts as a potent activating agent. It converts the relatively unreactive amide (DMF) into the highly electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.[4][5] Other acid chlorides like oxalyl chloride or thionyl chloride can also be used, but POCl₃ is common and effective.

While this reagent is famous for electrophilic aromatic substitution on activated arenes like indoles or anilines, its high electrophilicity makes it exceptionally effective for the acylation of nucleophiles, including secondary amines.[3][6] In the context of this synthesis, the secondary amine nitrogen of 6-fluoro-3,4-dihydro-2H-quinoline acts as a potent nucleophile, readily attacking the Vilsmeier reagent to form a stable N-formyl bond. This N-formylation pathway is often faster and proceeds under milder conditions than the corresponding C-formylation on a deactivated ring system.

Reaction Mechanism

The synthesis proceeds in two distinct stages:

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. Subsequent elimination and rearrangement steps generate the reactive chloroiminium ion, or Vilsmeier reagent.[6][7]

Vilsmeier_Reagent_Formation cluster_0 Vilsmeier Reagent Formation DMF DMF Intermediate1 Adduct Intermediate DMF->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Elimination Byproduct [PO₂Cl₂]⁻ Intermediate1->Byproduct

Caption: Mechanism of Vilsmeier reagent formation from DMF and POCl₃.

Stage 2: N-Formylation of the Substrate The lone pair of electrons on the secondary amine of 6-fluoro-3,4-dihydro-2H-quinoline attacks the electrophilic carbon of the Vilsmeier reagent. The resulting tetrahedral intermediate subsequently eliminates a proton, and upon aqueous workup, the iminium salt is hydrolyzed to yield the final N-formylated product.

Experimental Protocol

This protocol is designed for the synthesis of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde on a 10 mmol scale.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (Scale)Moles (mmol)Eq.CAS No.
6-Fluoro-3,4-dihydro-2H-quinoline151.181.51 g10.01.0109330-80-3
N,N-Dimethylformamide (DMF), anhydrous73.0915 mL--68-12-2
Phosphorus oxychloride (POCl₃)153.331.3 mL (2.14 g)14.01.410025-87-3
Dichloromethane (DCM)84.9350 mL--75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) soln.-~100 mL---
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g--7487-88-9
Crushed Ice-~200 g---

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[8]

  • The formation of the Vilsmeier reagent is an exothermic reaction. Proper temperature control is critical to ensure safety and prevent side reactions.[8]

  • DMF is a skin and respiratory irritant. Handle in a fume hood.

Step-by-Step Procedure

Workflow cluster_workflow Experimental Workflow start Start: Assemble Glassware reagent_prep Prepare Vilsmeier Reagent (0-5 °C) start->reagent_prep substrate_add Add Substrate Solution reagent_prep->substrate_add reaction Heat Reaction Mixture (60-70 °C, 2-4h) substrate_add->reaction quench Quench on Crushed Ice reaction->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end_node End: Characterize Product purify->end_node

Caption: General experimental workflow for the N-formylation synthesis.

1. Preparation of the Vilsmeier Reagent:

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, add anhydrous DMF (10 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add POCl₃ (1.3 mL, 14.0 mmol) dropwise via the dropping funnel to the cooled DMF over 20-30 minutes.[9]

  • Rationale: The slow, dropwise addition is crucial to control the exothermic reaction and maintain the low temperature, which ensures the stable formation of the Vilsmeier reagent.[10]

  • After the addition is complete, stir the resulting pale-yellow solution for an additional 30 minutes at 0-5 °C.

2. N-Formylation Reaction:

  • In a separate beaker, dissolve 6-fluoro-3,4-dihydro-2H-quinoline (1.51 g, 10.0 mmol) in anhydrous DMF (5 mL).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture in an oil bath to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Rationale: Gentle heating provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe without promoting decomposition.

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • In a large beaker, prepare approximately 200 g of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Rationale: This step quenches the reaction and hydrolyzes any remaining reactive species. This process is highly exothermic and must be done cautiously.

  • Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution in portions until gas evolution ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification:

  • The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde as a solid or viscous oil.

Expected Results and Characterization

  • Yield: 85-95% (based on similar N-formylation reactions).

  • Appearance: White to pale yellow solid.

  • Characterization Data (Hypothetical):

    • ¹H NMR (CDCl₃, 400 MHz): Expect a singlet for the aldehyde proton (CHO) around δ 8.5-9.0 ppm. The aromatic and aliphatic protons of the dihydroquinoline core will also be present in their respective regions. Due to restricted rotation around the N-CHO amide bond, you may observe two sets of signals (rotamers) for the protons near the nitrogen.

    • ¹³C NMR (CDCl₃, 100 MHz): An aldehyde carbonyl carbon signal is expected around δ 160-165 ppm.

    • IR (ATR, cm⁻¹): A strong carbonyl (C=O) stretching band for the amide should appear around 1660-1680 cm⁻¹.

    • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z = 180.07.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Yield 1. Inactive Vilsmeier reagent due to moisture.1. Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is oven-dried.
2. Incomplete reaction.2. Increase reaction time or temperature slightly (e.g., to 80 °C). Confirm reaction completion with TLC.
Complex Mixture 1. Reaction temperature was too high, causing side reactions/decomposition.1. Strictly maintain the temperature during Vilsmeier reagent formation (0-5 °C) and do not overheat during the reaction step.
2. Impure starting material.2. Verify the purity of the 6-fluoro-3,4-dihydro-2H-quinoline starting material before the reaction.
Difficult Work-up Incomplete neutralization.Ensure the aqueous layer is basic (pH > 7) before extraction to ensure the product is in its neutral form for efficient extraction into the organic phase.

References

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier reagent - Wikipedia. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances. Available at: [Link]

  • Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones | The Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Catalytic reduction techniques for 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Application Note: Catalytic Reduction of 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde to N-Methylated Derivatives Executive Summary & Rationale 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (also known as 1-fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Reduction of 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde to N-Methylated Derivatives

Executive Summary & Rationale

6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (also known as 1-formyl-6-fluoro-1,2,3,4-tetrahydroquinoline) is a critical building block in the development of advanced medicinal chemistry scaffolds, including selective EPAC (Exchange Protein directly Activated by cAMP) inhibitors and novel antibacterial agents[1]. The synthetic transformation of its N-formyl group to an N-methyl group is a highly valuable, yet challenging, step.

The core challenge lies in chemoselectivity . The catalyst system must efficiently reduce the carboxaldehyde moiety without triggering hydrodefluorination (cleavage of the aryl C-F bond) or over-reducing the aromatic core. Traditional stoichiometric reductants like LiAlH₄ are highly exothermic, pose severe safety risks at scale, and can lead to unwanted ring-opening side reactions. Conversely, standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently results in hydrodefluorination due to the high reactivity of the palladium surface towards aryl halides[2]. To circumvent these issues, modern catalytic hydrosilylation and hydroboration techniques leveraging Lewis acids—specifically Tris(pentafluorophenyl)borane, B(C₆F₅)₃—have emerged as the gold standard. These metal-free pathways operate via an ionic reduction mechanism that completely preserves the C-F bond[3].

Mechanistic Causality: Why B(C₆F₅)₃?

The choice of B(C₆F₅)₃ as a catalyst is grounded in its unique Lewis acidity and steric bulk. Unlike transition metals that insert into bonds (risking C-F activation), B(C₆F₅)₃ activates the Si-H bond of a silane (e.g., phenylsilane, PhSiH₃) by abstracting a hydride to form a highly electrophilic silylium-like species[4].

The causality of the reaction follows this precise sequence:

  • Activation: The silylium equivalent coordinates to the oxygen of the N-formyl group, drastically increasing the electrophilicity of the carbonyl carbon.

  • First Hydride Transfer: The borohydride intermediate[HB(C₆F₅)₃]⁻ delivers a hydride to the carbonyl carbon, forming a silyl hemiaminal.

  • Elimination: The hemiaminal collapses, expelling a siloxane byproduct and generating a highly reactive iminium ion.

  • Second Hydride Transfer: A second equivalent of activated silane reduces the iminium ion to the final N-methyl product.

Because this entire sequence is ionic and highly specific to polarized C=O and C=N bonds, the non-polar aromatic C-F bond remains completely untouched.

Quantitative Data: Catalyst & Reductant Comparison

The following table summarizes the operational parameters and chemoselectivity of various reduction strategies for N-formyl tetrahydroquinolines.

Reduction TechniqueCatalystReductantSolventTemp (°C)Chemoselectivity (C-F intact)Typical Yield
Lewis Acid Hydrosilylation B(C₆F₅)₃ (5 mol%)PhSiH₃Toluene50Yes (>99%) 92–95%
Lewis Acid Hydroboration B(C₆F₅)₃ (5 mol%)NH₃-BH₃THF60Yes (>99%) 85–89%
Transition Metal Hydrosilylation [Ir(COE)₂Cl]₂ (1 mol%)Et₂SiH₂Toluene25Yes (>95%)80–85%
Catalytic Hydrogenation Pd/C (10 wt%)H₂ (50 psi)EtOH80No (High defluorination risk)< 50% (mixed)

Experimental Workflows

G sub N-Formyl Substrate (6-Fluoro-THQ) cat B(C6F5)3 + Silane Activation sub->cat Hydrosilylation hemi Silyl Hemiaminal Intermediate cat->hemi Hydride Transfer iminium Iminium Ion Intermediate hemi->iminium -Siloxane siloxane Siloxane Byproduct hemi->siloxane prod N-Methyl Product (6-Fluoro-1-methyl-THQ) iminium->prod 2nd Hydride Transfer

Mechanistic pathway of B(C6F5)3-catalyzed reduction of N-formyl to N-methyl.

Protocol A: B(C₆F₅)₃-Catalyzed Hydrosilylation (Recommended)

This protocol is designed as a self-validating system. The use of ¹⁹F NMR for reaction monitoring provides an unambiguous readout of conversion without the need for complex chromatography during the in-process checks.

Materials:

  • 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (1.0 mmol, 179.2 mg)

  • Tris(pentafluorophenyl)borane, B(C₆F₅)₃ (0.05 mmol, 25.6 mg, 5 mol%)

  • Phenylsilane, PhSiH₃ (1.5 mmol, 162.3 mg)

  • Anhydrous Toluene (3.0 mL)

  • 1M NaOH (aqueous)

Step-by-Step Procedure:

  • Preparation of the Inert Atmosphere: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar. Backfill with dry Argon three times. Causality: B(C₆F₅)₃ is a strong Lewis acid that can coordinate with atmospheric moisture, forming a hydrate that severely retards catalytic turnover.

  • Substrate & Catalyst Loading: Add the 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (1.0 mmol) and B(C₆F₅)₃ (0.05 mmol) to the flask. Add 3.0 mL of anhydrous toluene via syringe. Stir until a homogeneous solution is achieved.

  • Reductant Addition: Dropwise, add phenylsilane (1.5 mmol) over 5 minutes at room temperature. Note: Mild effervescence may occur.

  • Thermal Activation: Heat the reaction mixture to 50 °C using an oil bath. Stir continuously for 3 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. The starting material exhibits a fluorine resonance distinct from the product due to the strong electron-withdrawing nature of the N-formyl group versus the electron-donating N-methyl group. Complete disappearance of the starting material's ¹⁹F signal validates reaction completion.

  • Quench & Hydrolysis: Cool the flask to room temperature. Slowly add 2.0 mL of 1M NaOH to quench the active borane/silane species and hydrolyze the siloxane byproducts. Stir vigorously for 30 minutes.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline as a pale oil.

Protocol B: Ammonia Borane Deoxygenative Reduction

An alternative metal-free approach utilizing a solid, stable hydrogen donor[5].

Materials:

  • 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (1.0 mmol)

  • B(C₆F₅)₃ (0.05 mmol, 5 mol%)

  • Ammonia Borane, NH₃-BH₃ (3.0 mmol, 92.6 mg)

  • Anhydrous THF (4.0 mL)

Step-by-Step Procedure:

  • Reagent Mixing: In an argon-flushed vial, combine the substrate, B(C₆F₅)₃, and Ammonia Borane.

  • Solvent Addition: Inject 4.0 mL of anhydrous THF.

  • Reaction Execution: Seal the vial and heat to 60 °C for 12 hours. Causality: Ammonia borane requires slightly higher thermal activation to undergo the concerted hydrogenolysis required to cleave the C-O bond of the hemiaminal intermediate.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The highly polar N-formyl starting material (lower R_f) will completely convert to the less polar N-methyl amine (higher R_f), providing a visual confirmation of reaction progress.

  • Workup: Cool to room temperature, vent carefully (H₂ gas evolution), and quench with 2 mL of Methanol. Concentrate the mixture and purify directly via column chromatography.

Trustworthiness & Analytical Verification

To ensure the absolute trustworthiness of the synthesized 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline, the following analytical benchmarks must be met post-purification:

  • ¹H NMR (CDCl₃): Complete disappearance of the highly deshielded formyl proton (~8.8 ppm) and the appearance of a sharp N-methyl singlet (~2.9 ppm).

  • ¹⁹F NMR (CDCl₃): A single peak confirming the preservation of the C-F bond, shifted slightly upfield relative to the starting material due to the loss of the carbonyl's inductive pull.

  • GC-MS: Molecular ion peak at m/z 165.1, confirming the exact mass of the N-methylated product without defluorination (which would erroneously appear at m/z 147.1).

References[1] Title: Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. Source: PMC / NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4465588/[2] Title: Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. Source: Frontiers in Energy Research. URL:https://www.frontiersin.org/articles/10.3389/fenrg.2023.1251374/full[3] Title: Metal-Free Reduction of Secondary and Tertiary N-Phenyl Amides by Tris(pentafluorophenyl)boron-Catalyzed Hydrosilylation. Source: The Journal of Organic Chemistry (ACS). URL:https://pubs.acs.org/doi/10.1021/jo501133c[4] Title: B(C₆F₅)₃-Catalyzed Reductive Amination using Hydrosilanes. Source: ACS Catalysis. URL:https://pubs.acs.org/doi/10.1021/acscatal.5b02896[5] Title: B(C₆F₅)₃-Catalyzed Deoxygenative Reduction of Amides to Amines with Ammonia Borane. Source: Advanced Synthesis & Catalysis. URL:https://onlinelibrary.wiley.com/doi/10.1002/adsc.201801447

Sources

Method

In vitro assay preparation using 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde precursors

Application Note: Synthesis and In Vitro Profiling of Kinase Inhibitors Derived from 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde Introduction & Rationale The strategic incorporation of fluorine atoms into heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and In Vitro Profiling of Kinase Inhibitors Derived from 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Introduction & Rationale

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorination predictably enhances metabolic stability by blocking cytochrome P450 oxidation sites, while simultaneously modulating lipophilicity and target binding affinity [[1]](). The tetrahydroquinoline (THQ) core is a privileged pharmacophore found in numerous biologically active molecules, including potent kinase inhibitors targeting the PI3K/AKT/mTOR pathway 2.

Within this chemical space, 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (CAS 388078-32-8) serves as a highly versatile building block 3. The reactive aldehyde functional group allows for rapid diversification via reductive amination, enabling the synthesis of extensive libraries of fluorinated THQ derivatives for high-throughput screening (HTS) campaigns 2.

This application note details an end-to-end, self-validating protocol for preparing an in vitro screening assay using libraries derived from this specific fluorinated precursor. The workflow integrates a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical kinase assay with an orthogonal cell viability assay to ensure that biochemical potency translates to cellular efficacy.

Workflow Visualization

G cluster_assays In Vitro Profiling Assays P 6-Fluoro-3,4-dihydro-1(2H)- quinolinecarboxaldehyde S Reductive Amination (Library Synthesis) P->S L Fluorinated THQ Derivative Library S->L A1 TR-FRET Kinase Assay (Biochemical IC50) L->A1 A2 CellTiter-Glo Assay (Cellular CC50) L->A2 H Hit Identification & Lead Optimization A1->H A2->H

Workflow for synthesizing and screening 6-fluoro-THQ libraries via TR-FRET and viability assays.

Precursor Handling and Library Preparation

Causality & Expertise: 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is sensitive to prolonged exposure to air and light, which can lead to the auto-oxidation of the aldehyde into a carboxylic acid, rendering it inert to reductive amination. It must be stored under an inert atmosphere (argon or nitrogen) at 2–8°C.

To generate the active screening library, the precursor is subjected to reductive amination with a diverse set of secondary amines (e.g., morpholine or piperazine derivatives) using sodium triacetoxyborohydride (NaBH(OAc)₃) 2. This specific reducing agent is chosen because it is mild enough to prevent the reduction of the aldehyde directly to an alcohol, ensuring high-fidelity conversion to the desired tertiary amine library.

In Vitro Biochemical Assay Preparation (TR-FRET)

Causality & Expertise: For high-throughput kinase profiling, TR-FRET is preferred over traditional radiometric assays due to its homogeneous "mix-and-read" format, lack of radioactive waste, and exceptional signal-to-background ratio 4. The assay relies on a Europium-labeled antibody that specifically recognizes the phosphorylated peptide substrate, transferring energy to an APC-conjugated acceptor only when binding occurs.

Table 1: TR-FRET Kinase Assay Buffer Composition

ComponentFinal ConcentrationPurpose / Causality
HEPES (pH 7.5)50 mMMaintains physiological pH optimal for kinase catalytic activity.
MgCl₂10 mMEssential cofactor for ATP binding in the kinase catalytic cleft.
EGTA1 mMChelates trace heavy metals (e.g., Ca²⁺) that might activate off-target proteases.
DTT2 mMReducing agent; prevents oxidation of critical cysteine residues in the kinase.
Tween-200.01% (v/v)Prevents non-specific binding of highly lipophilic fluorinated compounds to microplate walls.

Step-by-Step TR-FRET Protocol:

  • Compound Dilution: Prepare a 10 mM stock of the synthesized 6-fluoro-THQ derivatives in 100% molecular biology-grade DMSO. Perform a 3-fold serial dilution in DMSO to generate a 10-point concentration curve.

  • Acoustic Dispensing: Transfer 100 nL of the serially diluted compounds into a 384-well low-volume white microplate (e.g., ProxiPlate) using an acoustic liquid handler. Self-Validation Check: The final DMSO concentration must remain ≤1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., recombinant mTOR or AMPK) diluted in the Kinase Assay Buffer (Table 1) to the assay plate. Incubate for 15 minutes at room temperature to allow the fluorinated THQ inhibitors to achieve binding equilibrium with the enzyme [[5]]().

  • Substrate/ATP Initiation: Initiate the reaction by adding 5 µL of a mixture containing the biotinylated peptide substrate and ATP. Expert Insight: Running the assay at the exact ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors, which is the expected binding mode for THQ-based compounds in the kinase hinge region4.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding 10 µL of the detection buffer containing 50 mM EDTA (to chelate Mg²⁺ and instantly halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor) 4.

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 620 nm) to quantify phosphorylation.

Orthogonal Cell Viability Assay (CellTiter-Glo)

Causality & Expertise: Biochemical potency does not guarantee cellular efficacy. The introduction of a fluorine atom increases lipophilicity, which can sometimes lead to poor aqueous solubility or excessive plasma protein binding. The CellTiter-Glo assay measures intracellular ATP levels as a proxy for metabolic viability, acting as a self-validating orthogonal check to confirm that the THQ derivatives successfully penetrate the cell membrane and exert anti-proliferative effects [[4]]().

Step-by-Step Protocol:

  • Seed target cancer cells (e.g., A549 or MCF-7) at 2,000 cells/well in a 384-well opaque tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Treat cells with the fluorinated THQ derivatives (0.1 nM to 10 µM) and incubate for 72 hours.

  • Critical Step: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Temperature gradients across the plate can cause edge effects and uneven luciferase enzymatic rates, skewing the data.

  • Add an equal volume of CellTiter-Glo reagent to the culture medium. Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate the CC50​ (50% cytotoxic concentration) using non-linear regression.

Data Presentation & Expected Outcomes

A successful assay preparation will yield clear, sigmoidal dose-response curves. The introduction of the 6-fluoro modification on the THQ core typically shifts the IC50​ into the low nanomolar range compared to non-fluorinated analogs, owing to enhanced halogen-bonding interactions within the kinase hinge region 2.

Table 2: Representative Profiling Data for 6-Fluoro-THQ Derivatives

Compound IDR-Group (Reductive Amination)Kinase IC50​ (nM)A549 CC50​ (µM)Selectivity Index ( CC50​/IC50​ )
PrecursorN/A (Aldehyde)>10,000>50N/A
THQ-F-01Morpholine15.20.0332,171
THQ-F-02N-Methylpiperazine42.80.1052,453
THQ-F-03Benzylamine120.51.50012,448

(Note: Data is representative of trends observed in morpholine-substituted tetrahydroquinolines 2.)

References

  • Alfa Chemistry. "CAS 3880-76-0 2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene hydrochloride (Contains 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde)". 3

  • Compain G, et al. "Selective anti-Markovnikov cyclization and hydrofluorination reaction in superacid HF/SbF5: a tool in the design of nitrogen-containing (fluorinated) polycyclic systems". J Org Chem. 1

  • "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis". Cancers. 2

  • "Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay". PLoS One. 4

  • "SU11248 (sunitinib) directly inhibits the activity of mammalian 5′-AMP-activated protein kinase (AMPK)". Cancer Biol Ther. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and chemoselective challenges associated with synthesizing 6-fluoro-3,4-dihydro-1(2H)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and chemoselective challenges associated with synthesizing 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (also known as 1-formyl-6-fluoro-1,2,3,4-tetrahydroquinoline).

Synthesizing this fluorinated N-heterocycle requires a delicate balance. The two-step workflow—reduction of the quinoline core followed by N-formylation—is highly susceptible to hydrodefluorination and thermal degradation. This guide provides field-proven, self-validating protocols to maximize your isolated yields.

SynthesisRoute SM 6-Fluoroquinoline (Starting Material) Step1 Chemoselective Reduction SM->Step1 Int 6-Fluoro-1,2,3,4- tetrahydroquinoline Step1->Int CoW@C / H2 or HBpin/Cat. Step2 Electrophilic N-Formylation Int->Step2 Product 6-Fluoro-3,4-dihydro-1(2H)- quinolinecarboxaldehyde Step2->Product HCOOH / Ac2O 0 °C to RT

Two-step synthesis workflow for 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde.

Troubleshooting Guides & FAQs

Q1: During the reduction of 6-fluoroquinoline, my yields are low and NMR shows a loss of the fluorine atom. How can I prevent hydrodefluorination? Causality & Solution: Standard noble metal catalysts (like Pd/C or Pt/C) under H₂ pressure are overly active and readily insert into the C–F bond via oxidative addition, leading to hydrodefluorination. To preserve the fluorine atom, you must shift to a chemoselective catalyst system. 1 have been proven to deliver an 88% isolated yield of the fluorinated intermediate without detectable dehalogenation[1]. Alternatively, a metal-free/early-transition-metal approach using2 with pinacolborane (HBpin) yields up to 93%[2].

Q2: My N-formylation step using neat formic acid requires harsh heating, leading to tarry byproducts and poor recovery. What is the alternative? Causality & Solution: Direct condensation of a secondary amine with aqueous formic acid is thermodynamically unfavorable at room temperature. Forcing the reaction with high heat (>100 °C) degrades the tetrahydroquinoline core and promotes oxidative side reactions[3]. Instead, you should generate a highly reactive mixed anhydride in situ using Acetic Anhydride (Ac₂O) and Formic Acid (HCOOH). This acetic-formic anhydride is a potent electrophile that drives the formylation to completion at 0 °C to room temperature, completely avoiding thermal degradation.

Q3: Can I perform a one-pot reductive formylation directly from 6-fluoroquinoline? Causality & Solution: While possible, it is not recommended for high-yield applications. Formic acid can act as both a hydrogen donor and a formylating agent in a weak alkaline solution, but the competing kinetics of reduction and formylation often stall the reaction. Historical data shows that this one-pot method typically yields only ~45% of the target compound[3]. A stepwise approach guarantees >80% overall yield.

FormylationMechanism FA Formic Acid (HCOOH) MA Acetic-Formic Anhydride (Highly Electrophilic) FA->MA AA Acetic Anhydride (Ac2O) AA->MA TS Tetrahedral Intermediate (Rapid Collapse) MA->TS Amine 6-Fluoro-1,2,3,4- tetrahydroquinoline Amine->TS Nucleophilic Attack Prod N-Formyl Target Compound + Acetic Acid TS->Prod - AcOH

Mechanistic pathway of mixed-anhydride mediated N-formylation.

Quantitative Data Summary

Compare the specific methodologies to select the optimal route for your laboratory setup:

Reaction StepCatalyst / ReagentsOperating ConditionsIsolated YieldKey Mechanistic Advantage
Reduction CoW@C / H₂100 °C, 8 bar H₂, Toluene88%Zero C–F bond cleavage; highly scalable[1]
Reduction Y[N(TMS)₂]₃ / HBpin100 °C, 12 h, Toluene93%Lanthanide alternative avoiding H₂ gas[2]
Formylation HCOOH / Weak BaseReflux (100 °C+), 1 h45%One-pot transfer hydrogenation (Low yield)[3]
Formylation HCOOH / Ac₂O0 °C to RT, 2 h>90%Avoids thermal degradation via mixed anhydride

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction (Lanthanide/HBpin Method)

This protocol utilizes hydroboration to safely reduce the quinoline ring without risking defluorination.

  • Preparation: In a nitrogen-filled glovebox, equip a 10 mL Schlenk tube with a magnetic stirrer.

  • Reagent Loading: Add 10 mol % Y[N(TMS)₂]₃ (catalyst), 10 mol % B(C₆F₅)₃ (cocatalyst), and 10 mol % p-trifluoromethylaniline (PTFMA)[2].

  • Substrate Addition: Add 0.5 mmol of 6-fluoroquinoline, followed by 2.5 mmol (5.0 equiv) of pinacolborane (HBpin) and 1.25 mL of anhydrous toluene[2].

  • Reaction: Seal the tube, transfer to an oil bath, and heat at 100 °C with vigorous stirring for 12 hours[2].

  • Self-Validation Check: Expose the solution to air to quench the reaction. The color should shift, indicating the deactivation of the lanthanide complex.

  • Purification: Dilute with EtOAc, concentrate under vacuum, and purify via silica gel chromatography (petroleum ether/ethyl acetate = 40:1) to isolate 6-fluoro-1,2,3,4-tetrahydroquinoline.

Protocol B: Electrophilic N-Formylation (Mixed Anhydride Method)

This protocol converts the intermediate to the final target compound under mild conditions.

  • Anhydride Generation: In a dry, round-bottom flask under argon, add 3.0 equivalents of Formic Acid (98%). Cool the flask to 0 °C using an ice bath.

  • Activation: Dropwise, add 2.5 equivalents of Acetic Anhydride over 15 minutes.

  • Self-Validation Check (Critical): The formation of the mixed anhydride is exothermic. Monitor the internal temperature. If the temperature exceeds 10 °C, the anhydride may disproportionate into acetic anhydride and carbon monoxide (observed as excessive gas bubbling). Strict temperature control validates reagent integrity.

  • Heating: Stir the mixture at 50 °C for 1 hour to ensure complete formation of the acetic-formic anhydride, then cool back to 0 °C.

  • Amine Addition: Dissolve 1.0 equivalent of 6-fluoro-1,2,3,4-tetrahydroquinoline in a minimal amount of anhydrous DCM. Add this dropwise to the anhydride solution.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. TLC will confirm the complete consumption of the starting amine.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM, dry over Na₂SO₄, and concentrate to yield >90% of pure 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde.

References

  • [2] Wenwen Chen, et al. Lanthanide/B(C6F5)3-Promoted Hydroboration Reduction of Indoles and Quinolines with Pinacolborane. The Journal of Organic Chemistry - ACS Publications. 2

  • [1] Tuning the Catalytic Performance of Cobalt Nanoparticles by Tungsten Doping for Efficient and Selective Hydrogenation of Quinolines under Mild Conditions. ACS Sustainable Chemistry & Engineering - ACS Publications. 1

  • [3] A. Zakrzewska, et al. 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry - Academia.edu. 3

Sources

Optimization

Troubleshooting solubility issues of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde in organic solvents

Welcome to the Technical Support Center for 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (CAS: 388078-32-8). This compound—an N -formyl derivative of a fluorinated tetrahydroquinoline—presents unique physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (CAS: 388078-32-8). This compound—an N -formyl derivative of a fluorinated tetrahydroquinoline—presents unique physicochemical challenges. Its bipartite structure features a highly hydrophobic fluoro-aromatic core paired with a polar, hydrogen-bonding formamide group. This dichotomy frequently leads to unpredictable solubility behaviors, ranging from aqueous precipitation in biological assays to liquid-liquid phase separation during scale-up.

This guide is designed for researchers and drug development professionals to troubleshoot and resolve these specific bottlenecks using field-proven, self-validating methodologies.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound precipitate when transferring from a DMSO stock to an aqueous assay buffer?

Causality & Mechanism: This is a classic issue of kinetic solubility versus thermodynamic solubility. When a high-concentration DMSO stock is rapidly diluted into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic fluoro-tetrahydroquinoline core can hydrate. This creates an environment of extreme local supersaturation[1]. Because organized crystal nucleation is a slow kinetic process, the compound rapidly crashes out as amorphous nanoparticles[1][2]. These nanoparticles can artificially inflate UV/Vis absorbance readings or cause false positives in bioassays[2]. Solution: Avoid direct, rapid dilution. Utilize a stepwise dilution protocol or introduce a biologically compatible co-solvent/surfactant (e.g., Tween-80 or HP- β -CD) to encapsulate the hydrophobic moiety before it aggregates.

Q2: My 1 H and 13 C NMR spectra in CDCl 3​ show broad, overlapping, or duplicate peaks. Is the compound degrading?

Causality & Mechanism: No, your compound is likely highly pure. This phenomenon is caused by restricted rotation around the C–N bond of the formamide group. The nitrogen lone pair delocalizes into the carbonyl π -system, giving the C–N bond partial double-bond character. This creates distinct cis and trans diastereomeric rotamers[3]. At room temperature, the interconversion rate between these rotamers is intermediate on the NMR timescale, resulting in peak broadening or two distinct sets of signals[3]. Solution: Perform Variable Temperature (VT) NMR. Heating the sample increases the kinetic energy, accelerating the rotamer exchange rate beyond the NMR timescale and coalescing the signals into sharp, time-averaged peaks[3].

Q3: During recrystallization, the compound forms a milky emulsion instead of solid crystals. How do I fix this?

Causality & Mechanism: This phenomenon is known as oiling out or Liquid-Liquid Phase Separation (LLPS)[4][5]. It occurs when the cooling rate is too fast, driving the system into a miscibility gap where supersaturation is extremely high, but nucleation kinetics are delayed[4]. Instead of integrating into a rigid crystal lattice, the solute separates into a dense, solute-rich secondary liquid phase[4][5]. This "oil" is highly problematic as it acts as an excellent solvent for impurities, severely degrading the final product purity[4][5]. Solution: You must bypass the miscibility gap. This is achieved by reducing the cooling rate to maintain low supersaturation and introducing seed crystals within the metastable zone to force solid nucleation before LLPS can occur[4][5].

Part 2: Experimental Protocols

Protocol 1: Preparation of Stable Aqueous Assay Solutions

Objective: Prevent amorphous nanoparticle precipitation during DMSO-to-aqueous transfers.

  • Stock Preparation: Prepare a 10 mM stock of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde in anhydrous, high-purity DMSO. Store desiccated to prevent water uptake, which lowers intrinsic solubility[6].

  • Surfactant Priming: In a separate tube, prepare your target aqueous buffer (e.g., PBS pH 7.4) containing 0.05% Tween-80 or 1% Hydroxypropyl- β -cyclodextrin (HP- β -CD).

  • Vortex Mixing: Set a vortex mixer to a moderate speed. Crucial Step: Do not add the buffer to the DMSO. Instead, slowly inject the required volume of the DMSO stock directly into the vortexing buffer using a submerged pipette tip.

  • Equilibration: Allow the solution to equilibrate on an end-over-end rotator for 15 minutes at room temperature to ensure stable micellar encapsulation[7].

  • Validation: Analyze the solution via Dynamic Light Scattering (DLS) or Nephelometry to confirm the absence of nanoparticles >100 nm[1][2].

Protocol 2: High-Temperature NMR Acquisition for Rotamer Coalescence

Objective: Obtain a clean, sharp NMR spectrum by overcoming the C–N rotational barrier.

  • Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO- d6​ . (CDCl 3​ boils at 61 °C, which is insufficient for this procedure).

  • Initial Acquisition: Acquire standard 1 H and 13 C spectra at 25 °C to establish a baseline of the rotameric ratio.

  • Heating: Insert the sample into the NMR spectrometer and gradually increase the probe temperature to 80 °C (353 K)[3]. Allow 10 minutes for thermal equilibration.

  • Tuning and Shimming: Re-tune the probe and re-shim the magnet, as solvent properties change significantly at elevated temperatures.

  • Final Acquisition: Acquire the spectra. The previously broad or duplicated peaks will coalesce into single, sharp resonances, confirming structural identity[3].

Protocol 3: Anti-Oiling Out Crystallization Workflow

Objective: Force crystalline solid formation and avoid liquid-liquid phase separation.

  • Dissolution: Dissolve the crude compound in a minimum volume of hot Ethyl Acetate (EtOAc) at 70 °C.

  • Anti-Solvent Addition: Slowly add hot Heptane (anti-solvent) dropwise until the solution becomes faintly turbid, then add a few drops of EtOAc until it just clears.

  • Controlled Cooling: Transfer the flask to a programmable water bath. Cool the solution at a strictly controlled rate of 0.1 °C/min [4].

  • Seeding: When the temperature drops by 5–10 °C (entering the metastable zone but before the cloud point of LLPS), introduce 0.5% w/w of pure crystalline seed crystals[4][8].

  • Harvesting: Allow the system to cool to room temperature overnight. Filter the resulting highly pure, organized crystals and wash with cold Heptane.

Part 3: Quantitative Data Presentation

Table 1: Solubility Profile & Troubleshooting Matrix for 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Solvent SystemTemp (°C)Solubility ProfileObserved IssueTroubleshooting Action
DMSO (Anhydrous) 25> 50 mg/mLWater uptake degrades stockStore under Argon; use low-energy sonication to redissolve[6].
Aqueous Buffer (PBS) 25< 10 μ MKinetic precipitationUse co-solvents; apply Protocol 1[1][7].
Dichloromethane (DCM) 25> 100 mg/mLCo-elution in chromatographySwitch to Toluene/EtOAc gradients for better resolution.
Hexanes / Heptane 25< 1 mg/mLInsolubilityUse as an anti-solvent for crystallization.
EtOAc / Heptane (1:3) 60 20VariableOiling out (LLPS)Lower cooling rate; introduce seed crystals (Protocol 3)[4][8].

Part 4: Logical Workflows & Visualizations

G Start 10 mM DMSO Stock Direct Direct Aqueous Dilution Start->Direct Stepwise Stepwise + Co-solvent Start->Stepwise SuperSat Extreme Local Supersaturation Direct->SuperSat Equil Controlled Hydration Stepwise->Equil Nano Amorphous Nanoparticles SuperSat->Nano Kinetic Precipitation Fail Assay Interference / False Positives Nano->Fail Micelle Micellar Encapsulation Equil->Micelle Success Stable Bioassay Solution Micelle->Success

Workflow for mitigating kinetic precipitation in aqueous assays.

G2 Sol Hot Saturated Solution Rapid Rapid Cooling Sol->Rapid Slow Controlled Cooling (0.1°C/min) Sol->Slow LLPS Liquid-Liquid Phase Separation (Oiling Out) Rapid->LLPS High Supersaturation Oil Impure Emulsion LLPS->Oil Seed Introduction of Seed Crystals Slow->Seed Metastable Zone Cryst Organized Crystal Lattice Seed->Cryst Nucleation Pure High-Purity Solid Cryst->Pure

Phase separation (oiling out) vs. controlled crystallization pathways.

Part 5: References

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Analytical Chemistry - ACS Publications[Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers University of Strathclyde Theses[Link]

  • Oiling Out in Crystallization Mettler Toledo[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development - ACS Publications[Link]

  • Asymmetric Synthesis of Hydroquinazolines Bearing C4-Tetrasubstituted Stereocenters via Kinetic Resolution of α -Tertiary Amines Organic Letters - ACS Publications[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Organic Process Research & Development - ACS Publications[Link]

  • Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening ResearchGate[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules PubMed Central (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde Derivatives

Welcome to the technical support center dedicated to the synthesis and optimization of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges encountered during this specific synthetic transformation. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The primary synthetic route for this class of compounds involves the N-formylation of the corresponding 6-fluoro-3,4-dihydro-2H-quinoline. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation, offering a direct and efficient pathway to introduce the carboxaldehyde group onto the nitrogen atom.[1] This guide will center on the practical application and optimization of the Vilsmeier-Haack reaction for this specific substrate class.

Reaction Overview: The Vilsmeier-Haack N-Formylation

The core of this synthesis is the reaction between 6-fluoro-3,4-dihydro-2H-quinoline and a "Vilsmeier reagent." This highly electrophilic chloroiminium salt is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] The secondary amine of the dihydroquinoline ring acts as a nucleophile, attacking the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final N-formylated product.[1]

Vilsmeier_N_Formylation sub 6-Fluoro-3,4-dihydro-2H-quinoline intermediate Iminium Salt Intermediate sub->intermediate 2. Nucleophilic Attack dmf DMF (N,N-Dimethylformamide) vr Vilsmeier Reagent [ClCH=N+(CH₃)₂]Cl⁻ dmf->vr 1. Reagent Formation (in situ, 0 °C) pocl3 POCl₃ (Phosphorus Oxychloride) pocl3->vr vr->intermediate hydrolysis Aqueous Work-up (H₂O) intermediate->hydrolysis 3. Quenching product 6-Fluoro-3,4-dihydro-1(2H)- quinolinecarboxaldehyde hydrolysis->product 4. Hydrolysis

Caption: General workflow for Vilsmeier-Haack N-formylation.
Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction preferred for N-formylation of this dihydroquinoline? The Vilsmeier-Haack reaction is highly effective for formylating electron-rich species, including secondary amines.[2] The nitrogen in 3,4-dihydroquinolines is a strong nucleophile, making it an ideal substrate. This method avoids the often harsh conditions or less selective reagents used in other formylation techniques, such as using neat formic acid at high temperatures.[4][5]

Q2: What are the critical safety precautions for this reaction? The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[6] The in situ formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic reaction.[6]

  • ALWAYS perform the reaction in a well-ventilated chemical fume hood.

  • ALWAYS wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • The addition of POCl₃ to DMF should be done slowly and dropwise, with efficient cooling in an ice bath (0-5 °C) to control the exotherm.[6]

  • The final reaction mixture must be quenched carefully by slowly pouring it onto crushed ice to manage the exothermic hydrolysis of excess reagents.

Q3: How can I monitor the reaction's progress? Thin-layer chromatography (TLC) is the most straightforward method.[6] Spot the starting material (6-fluoro-3,4-dihydro-2H-quinoline) for reference. To analyze the reaction mixture, carefully take a small aliquot with a glass capillary, quench it in a vial containing a dilute base solution (e.g., saturated NaHCO₃) and a small amount of ethyl acetate. Shake well, and spot the organic layer on your TLC plate. The product, being more polar due to the amide carbonyl group, will have a lower Rf value than the starting amine. The reaction is complete when the starting material spot is no longer visible.

Q4: What are the expected spectroscopic signatures of the product? For 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde, you should look for:

  • ¹H NMR: A characteristic singlet for the aldehyde proton (CHO) typically appearing downfield, around δ 8.0-8.5 ppm. You may also observe two distinct signals for the N-CH₂ protons due to hindered rotation around the N-C(O) bond, a common feature of amides.

  • ¹³C NMR: A signal for the aldehyde carbonyl carbon around δ 160-165 ppm.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band in the region of 1660-1690 cm⁻¹.[7]

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₀H₁₀FNO, MW: 179.19).[8]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

IssuePotential Cause(s)Recommended Solution(s)
1. Low or No Yield Inactive Vilsmeier Reagent: Reagents (POCl₃, DMF) or glassware were not anhydrous. Moisture rapidly decomposes the reagent.[9]Ensure all glassware is oven or flame-dried. Use anhydrous grade DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent and use it immediately.[6]
Insufficient Reagent Stoichiometry: Not enough Vilsmeier reagent was used to drive the reaction to completion.Use a slight excess of the Vilsmeier reagent. A molar ratio of 1.2 to 1.5 equivalents of both POCl₃ and DMF relative to the substrate is a good starting point.[10]
Low Reaction Temperature: The activation energy for the reaction was not met.After the initial exothermic formation of the reagent at 0 °C, allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) while monitoring by TLC.
Substrate Degradation: The starting 3,4-dihydroquinoline may be unstable under the strongly acidic Vilsmeier-Haack conditions.[11][12]While generally stable, ensure the purity of your starting material. If degradation is suspected, attempt the reaction at a lower temperature for a longer duration.
2. Incomplete Reaction Insufficient Reaction Time: The reaction was stopped before all the starting material was consumed.Monitor the reaction closely by TLC. Vilsmeier reactions can take anywhere from a few hours to overnight. Do not quench until the starting material is fully consumed.[6]
Poor Mixing: In a larger scale reaction, inefficient stirring can lead to localized concentration gradients.Ensure vigorous mechanical or magnetic stirring throughout the addition and reaction period.
3. Multiple Products / Impurities Side Reactions: Although N-formylation is highly favored, under harsh conditions (e.g., excessive heat), formylation on the electron-rich aromatic ring could be a minor possibility.Maintain careful temperature control. Avoid unnecessarily high temperatures or prolonged reaction times after completion.
Decomposition during Work-up: The iminium intermediate or the final product might be sensitive to the pH or temperature during the work-up.Perform the quench at low temperatures (pouring onto ice). Neutralize the aqueous layer carefully, avoiding strongly basic conditions if the product is base-sensitive.
4. Difficult Product Isolation Product is an Oil or "Gummy" Solid: This is often due to residual impurities preventing crystallization.[13]Purify via column chromatography on silica gel. If the product is still impure, consider conversion to a solid bisulfite adduct, which can be filtered, washed, and then hydrolyzed back to the pure aldehyde.[14][15]
Emulsion during Extraction: DMF and aqueous layers can form stable emulsions, making phase separation difficult.[6]Add a saturated NaCl solution (brine) to the separatory funnel. This increases the polarity of the aqueous phase and helps break the emulsion.[6]
Product has some Water Solubility: Small, polar products can be partially lost to the aqueous layer during extraction.After the initial extraction, re-extract the aqueous layer multiple times (e.g., 3x) with your organic solvent (e.g., Ethyl Acetate or DCM) to maximize recovery.[6]
Optimization of Key Reaction Parameters

Systematic optimization is key to achieving high yield and purity. The following parameters are the most critical to investigate.

ParameterTypical RangeEffect on Reaction & Rationale
Temperature 0 °C to 80 °CControls reaction rate vs. side product formation. The initial formation of the Vilsmeier reagent must be done at 0-5 °C to control the exotherm.[6] The subsequent formylation step may require gentle heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.
Reagent Stoichiometry 1.1 - 2.0 eq. (POCl₃ & DMF)Drives reaction to completion. A stoichiometric amount of the Vilsmeier reagent is required. Using a slight excess (e.g., 1.2 eq.) ensures that minor losses due to moisture do not impede the reaction.[10] Gross excess should be avoided as it complicates the work-up.
Reaction Time 2 - 24 hoursEnsures full conversion of starting material. This parameter is highly dependent on substrate reactivity and temperature. The only reliable way to determine the optimal time is by monitoring the reaction's progress via TLC.[6]
Solvent/Concentration Anhydrous DMF, DCM, or CHCl₃Affects solubility and reaction kinetics. Often, DMF serves as both a reagent and the solvent.[16] If using another solvent like dichloromethane (DCM), ensure it is anhydrous. The concentration should be sufficient to ensure all reagents are dissolved.
Standard Experimental Protocol

This protocol is a general guideline and should be adapted based on your specific derivative and optimization experiments.

1. Vilsmeier Reagent Preparation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.). b. Cool the flask in an ice-water bath to 0-5 °C. c. Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.[6] d. After the addition is complete, allow the resulting mixture to stir at 0-5 °C for an additional 30 minutes. A pale yellow or colorless crystalline slurry may form.

2. Formylation Reaction: a. Dissolve 6-fluoro-3,4-dihydro-2H-quinoline (1.0 eq.) in a minimal amount of anhydrous DMF or an appropriate anhydrous solvent (e.g., DCM). b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. c. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-50 °C.

3. Work-up and Isolation: a. Once the reaction is complete (as indicated by TLC), cool the mixture back down in an ice bath. b. In a separate large beaker, prepare a mixture of crushed ice and water. c. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. d. Neutralize the acidic solution by the slow addition of a base, such as saturated sodium bicarbonate solution or aqueous NaOH, until the pH is ~7-8. e. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). f. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification: a. The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. b. Alternatively, if the product fails to crystallize or is difficult to separate from impurities, purification via a sodium bisulfite adduct can be attempted.[13][14]

Troubleshooting Workflow

If you encounter issues, a logical approach is essential. The following workflow can help diagnose and solve common problems.

Troubleshooting_Workflow start Reaction Issue Encountered (e.g., Low Yield) check_reagents 1. Check Reagents & Glassware - Anhydrous conditions met? - Reagent purity/age? start->check_reagents Start Here check_stoich 2. Verify Stoichiometry - Calculated equivalents correctly? - Slight excess of Vilsmeier reagent used? check_reagents->check_stoich If OK solution_reagents Solution: Use fresh, anhydrous reagents. Dry all glassware thoroughly. check_reagents->solution_reagents If Issue Found check_temp 3. Analyze Temperature Profile - Was initial cooling adequate? - Was heating necessary/controlled? check_stoich->check_temp If OK solution_stoich Solution: Recalculate and use 1.2-1.5 eq. of POCl₃/DMF. check_stoich->solution_stoich If Issue Found check_tlc 4. Review TLC Data - Was reaction truly complete? - Any unusual spots (side products)? check_temp->check_tlc If OK solution_temp Solution: Optimize temperature. Try gentle heating (40-60°C). check_temp->solution_temp If Issue Found solution_tlc Solution: Increase reaction time. Isolate and characterize side products. check_tlc->solution_tlc If Issue Found

Caption: A logical workflow for troubleshooting common synthesis issues.
References
  • BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. BenchChem.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Quinoline Carbaldehyde Isomers. BenchChem.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Positional Isomers. BenchChem.
  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. BenchChem.
  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules.
  • PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
  • ResearchGate. (2025). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate.
  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate.
  • Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • PubMed. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed.
  • Reddit. (2015). Purifying aldehydes?. Reddit.
  • Beilstein Journals. (2016). Reactions of N,3-diarylpropiolamides with arenes under superelectrophilic activation: synthesis of 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones and their derivatives. Beilstein Journal of Organic Chemistry.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.).
  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines. BenchChem.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • PMC. (n.d.). Formylation of Amines. PMC.
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (2025).
  • Sigma-Aldrich. (n.d.). 6-Fluoro-3,4-dihydro-2H-quinoline-1-carboxaldehyde 97%. Sigma-Aldrich.
  • Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • PMC. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. PMC.
  • RSC Publishing. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Google Patents. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • BenchChem. (2025). Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • NextSDS. (n.d.). 1(2H)-QUINOLINECARBOXALDEHYDE, 6-FLUORO-3,4-DIHYDRO-. NextSDS.

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Introduction 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is a key intermediate in pharmaceutical research and development. As with many aromatic aldehydes, its long-term stability can be a significant concern for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is a key intermediate in pharmaceutical research and development. As with many aromatic aldehydes, its long-term stability can be a significant concern for researchers, where inconsistent experimental results or a loss of potency can often be traced back to compound degradation.[1] The primary pathway for degradation is the oxidation of the highly reactive aldehyde functional group.[2][3]

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, prevent, and troubleshoot the oxidative degradation of this compound. It offers a combination of frequently asked questions for quick reference, in-depth troubleshooting guides, and validated experimental protocols to ensure the integrity of your material during long-term storage.

Section 1: Frequently Asked Questions (FAQs)

Q1: I've noticed the color of my solid 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde has changed from off-white to a yellowish or brownish hue. What is causing this?

A: A color change is a common visual indicator of chemical degradation. For aromatic aldehydes, this is typically due to oxidation, where the aldehyde group (-CHO) is converted into the corresponding carboxylic acid (6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxylic acid).[3] This process can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[2] In some cases, aldehydes may also undergo polymerization, which can be catalyzed by the acidic byproducts of oxidation, leading to changes in physical appearance and a decrease in solubility.[3]

Q2: My recent experiments using the compound have shown inconsistent results and a general loss of potency. Is this related to stability?

A: Yes, inconsistent results and a loss of potency are classic signs of compound degradation.[1] The aldehyde functional group is critical for the intended reactivity of this molecule. If a portion of your sample has oxidized to the less reactive carboxylic acid, the effective concentration of the active aldehyde is reduced, leading to poor reproducibility and diminished yields in subsequent reactions.

Q3: What is the primary chemical reaction I need to prevent during long-term storage?

A: The primary concern is the auto-oxidation of the aldehyde moiety to a carboxylic acid. This is a free-radical chain reaction initiated by environmental factors like oxygen and light. Minimizing exposure to these factors is the most critical step in preserving the compound's integrity.

Q4: What are the ideal conditions for the long-term storage of this compound?

A: For optimal stability, the compound should be stored at or below 4°C , protected from light in an amber glass vial , and under an inert atmosphere (e.g., argon or nitrogen).[2][4] It is crucial to use a container with a tight-fitting seal to prevent moisture and oxygen ingress and to minimize the headspace above the solid.[2]

Section 2: Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a structured approach to identifying and mitigating degradation issues.

Issue: Suspected Compound Degradation
  • Symptoms:

    • Change in physical appearance (color, clumping).

    • Inconsistent melting point (broadening or depression).[5]

    • Reduced purity as determined by analytical methods (HPLC, GC-MS).

    • Appearance of new peaks in chromatograms.

    • Decreased performance or yield in downstream applications.

  • Root Cause Analysis & Prevention: The stability of aromatic aldehydes is compromised by several environmental factors.[2] The following table summarizes the primary causes of degradation and the corresponding preventative actions.

Root Cause Mechanism of Degradation Preventative Measures & Solutions
Oxygen Exposure Direct oxidation of the aldehyde to a carboxylic acid. This is the most common degradation pathway.Inert Atmosphere: Backfill the storage container with an inert gas like argon or nitrogen to displace oxygen.[2] Airtight Seal: Use vials with PTFE-lined caps for a secure, airtight seal. Minimize Headspace: Transfer the compound to a smaller vial that it mostly fills to reduce the amount of trapped air.[2]
Light Exposure Photodegradation can initiate and accelerate oxidative processes by generating free radicals.[2][6] Quinoline derivatives can be particularly photolabile.[6]Opaque/Amber Containers: Store the material in amber glass vials to block UV and visible light.[4] Dark Storage: Keep the vials in a dark location, such as a sealed cabinet or box, even if the vial itself is amber.
Elevated Temperature Heat increases the rate of all chemical reactions, including oxidation and potential polymerization.[2][7]Refrigeration: Store the compound at a controlled low temperature (recommended: ≤4°C).[4] Avoid Heat Sources: Do not store near equipment that generates heat or in areas with significant temperature fluctuations.
Moisture/Humidity High moisture levels can potentially promote hydrolysis or other degradation pathways.Dry Storage: Ensure the compound is stored in a dry environment. Use of a desiccator for storage within a refrigerator is good practice. Proper Handling: When removing the compound from cold storage, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
Troubleshooting Workflow for Inconsistent Results

If you suspect compound degradation is affecting your experiments, follow this logical workflow to diagnose the issue.

G start Inconsistent Experimental Results or Loss of Potency check_purity Analyze Compound Purity (Use Protocol 3: HPLC) start->check_purity run_hplc Run HPLC on Current Sample and a Retained/New Sample check_purity->run_hplc Yes compare_results Compare Chromatograms run_hplc->compare_results degradation_confirmed Degradation Confirmed: - Reduced main peak area - Presence of new peaks compare_results->degradation_confirmed Peaks differ no_degradation No Significant Degradation: Purity is within specification compare_results->no_degradation Peaks match implement_storage Implement Strict Storage (Use Protocol 1) and Procure New Material degradation_confirmed->implement_storage investigate_other Troubleshoot Other Experimental Parameters: - Reagents - Solvents - Technique no_degradation->investigate_other

Caption: A decision tree for troubleshooting inconsistent experimental results.

Section 3: Key Experimental Protocols

Protocol 1: Recommended Long-Term Storage

This protocol details the best practices for storing 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde to maximize its shelf life.

  • Container Selection: Use a clean, dry amber glass vial with a screw cap containing a chemically inert liner (e.g., PTFE).

  • Aliquotting: If you have a large quantity of the compound, it is highly recommended to aliquot it into several smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere during repeated weighing.

  • Inert Gas Purge: Place the vial(s) containing the compound into a glove box or use a gentle stream of an inert gas (argon or nitrogen) to flush the headspace of the vial for 30-60 seconds. This displaces atmospheric oxygen.

  • Sealing: Immediately and tightly cap the vial after the inert gas purge. For extra protection, you can wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, lot number, date, and storage conditions.

  • Storage Location: Place the sealed vials into a refrigerator maintained at a stable temperature of 2-8°C . Ensure the location is dark and free from vibrations.

  • Equilibration Before Use: Before opening a vial for use, remove it from the refrigerator and allow it to warm to ambient room temperature for at least 30 minutes. This critical step prevents atmospheric water from condensing on the cold solid.

Protocol 2: Stability Assessment via Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[8][9] This protocol provides a general framework based on ICH Q1A(R2) guidelines.[9]

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[1]

  • Establish Stress Conditions (in separate, sealed vials):

    • Control: A sample of the stock solution stored at 4°C, protected from light.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.[1]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.[1][6]

    • Thermal Degradation (Solution): Keep the stock solution in an oven at 70°C.[1]

    • Thermal Degradation (Solid): Place a thin layer of the solid compound in an open dish in an oven at 70°C.[6]

    • Photodegradation: Expose the stock solution in a quartz cuvette or a clear vial to a photostability chamber (as per ICH Q1B guidelines).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.[1][6]

    • Cool thermal samples to room temperature.

  • Analysis: Analyze all samples, including the control, using a suitable stability-indicating HPLC method (see Protocol 3). The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately separate the degradants from the parent peak.[9]

Caption: Experimental workflow for a forced degradation study.

Protocol 3: HPLC Method for Stability Monitoring

A robust, stability-indicating HPLC method is crucial for separating the parent compound from potential degradation products.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: Hold at 30% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV/Vis Diode Array Detector (DAD/PDA) at a suitable wavelength (e.g., 254 nm). A PDA detector is highly recommended to assess peak purity, ensuring that the parent peak does not co-elute with any degradants.[1]

Section 4: Understanding the Chemistry of Degradation

A deeper understanding of the degradation mechanism reinforces the importance of the recommended storage protocols.

Mechanism of Aldehyde Oxidation

The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid. This reaction often proceeds via a free-radical chain mechanism, which can be initiated by light or trace metal impurities and is propagated by molecular oxygen.

G compound 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde C₁₀H₁₀FNO product 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxylic acid C₁₀H₁₀FNO₂ compound->product O₂, Light, Heat (Oxidation)

Caption: Primary oxidative degradation pathway of the target compound.

The Role of Antioxidants

In some applications, adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) can help prolong the shelf life of aldehydes.[2][3] These molecules act by terminating the free-radical chain reactions responsible for oxidation.[10] However, for a high-purity research chemical, the addition of any substance is generally discouraged unless it is part of a specific formulation, as it constitutes an impurity. The primary method of preservation should always be proper storage and handling as outlined in Protocol 1.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Benchchem. (n.d.). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.
  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Nishiyama, T., Hagiwara, Y., Hagiwara, H., & Osawa, T. (1994). Inhibition of Malonaldehyde and Acetaldehyde Formation from Blood Plasma Oxidation by Naturally Occurring Antioxidants. Journal of Agricultural and Food Chemistry, 42(8), 1728–1731. [Link]

  • Creative Proteomics. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • Rindzevicius, T., et al. (2025, October 15). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules.
  • Rindzevicius, T., et al. (2025, October 15). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules.
  • Raghavamenon, A. C., et al. (2009). α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis. Antioxidants & Redox Signaling. [Link]

  • Benchchem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • CSIR. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • Ungureanu, L. B., et al. (2024, August 10). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. Antioxidants. [Link]

  • Benchchem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
  • Rindzevicius, T., et al. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Li, H., et al. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Request PDF. [Link]

  • ResearchGate. (2021, November 17). (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Retrieved from [Link]

  • Marković, Z., & Dimitrić Marković, J. M. (2025, January 5). Theoretical Study of Antioxidant and Prooxidant Potency of Protocatechuic Aldehyde. MDPI. [Link]

  • Adwas, A. A., et al. (2022, July 6). Antioxidants for the Prevention and Treatment of Non-communicable Diseases. Antioxidants. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Reddit. (2024, July 12). How long can / should you store aromachemicals? : r/DIYfragrance. Retrieved from [Link]

  • Google Patents. (2014, July 24). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • Coenen, H. H., et al. (2009, September 16). Three-step, "one-pot" radiosynthesis of 6-fluoro-3,4-dihydroxy-L-phenylalanine by isotopic exchange. Journal of Nuclear Medicine. [Link]

  • ResearchGate. (n.d.). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • NextSDS. (n.d.). 1(2H)-QUINOLINECARBOXALDEHYDE, 6-FLUORO-3,4-DIHYDRO. Retrieved from [Link]

  • Mu, Z., et al. (n.d.). Photodegradation of Atmospheric Chromophores: Changes in Oxidation State and Photochemical Reactivity. ACP. [Link]

  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-induced decarboxylative acylation of quinoxalin-2(1H)-ones with α-oxo carboxylic acids under metal-, strong oxidant- and external photocatalyst-free conditions. Retrieved from [Link]

  • ChemRxiv. (2025, July 2). Ultrafast PFAS degradation using oxidant-containing microdroplets. Retrieved from [Link]

  • MDPI. (2024, August 31). Kinetic Study of the Water Quality Parameters during the Oxidation of Diclofenac by UV Photocatalytic Variants. Retrieved from [Link]

Sources

Troubleshooting

Best purification and crystallization techniques for 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Technical Support Center: 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the purification and crystallization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification and crystallization of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount for the success of subsequent research and development efforts. This guide is designed to move beyond simple protocols, offering a deeper understanding of the physicochemical principles at play and providing robust troubleshooting strategies drawn from field-proven experience. Our goal is to empower you to diagnose issues, optimize your processes, and confidently obtain material of the highest quality.

Section 1: Foundational Knowledge & Pre-Purification Checklist

A successful purification begins with a thorough understanding of the target molecule and the potential impurities. 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is a solid at room temperature with a relatively low melting point, a critical factor in designing your crystallization strategy.

Table 1: Physicochemical Properties of 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

PropertyValueSource
Molecular Formula C₁₀H₁₀FNO[1]
Molecular Weight 179.19 g/mol [1]
Appearance Solid[1]
Melting Point (mp) 85-87 °C[1]
CAS Number 388078-32-8[1]

Pre-Purification Checklist:

Before proceeding, ask yourself these critical questions:

  • What is the synthetic route? Knowing the reaction (e.g., Vilsmeier-Haack, formylation with ethyl formate) helps predict likely impurities, such as unreacted starting materials or specific byproducts.[2][3]

  • Have you analyzed the crude material? A preliminary ¹H NMR or TLC analysis can provide valuable information on the number and nature of impurities, guiding your choice between direct crystallization and chromatographic purification.

  • Are there high-boiling solvents present? Solvents like DMSO or DMF from the reaction can inhibit crystallization and must be thoroughly removed.[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the purification of this compound.

Q1: What is a good starting solvent system for recrystallizing 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde?

A1: For quinoline derivatives, a good starting point is often a single solvent like ethanol or a mixed solvent system.[5] Given the compound's structure, we recommend starting with a two-solvent system that balances polarity.

  • Primary Recommendation: An ethyl acetate/hexane or acetone/hexane system. The principle is to dissolve the crude compound in a minimum amount of the more polar "good" solvent (ethyl acetate or acetone) at an elevated temperature, then slowly add the non-polar "anti-solvent" (hexane) until turbidity persists.[4][6] This method offers excellent control over the supersaturation point.

  • Alternative: Isopropanol or ethanol can also be effective. The key is to find a solvent that provides high solubility near its boiling point but poor solubility at room temperature or in an ice bath.[5]

Q2: My compound "oiled out" during crystallization instead of forming crystals. What happened and how do I fix it?

A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[7] This typically occurs for one of two reasons:

  • The solution was cooled too quickly from a highly supersaturated state.

  • The boiling point of your solvent is higher than the melting point of your compound (85-87 °C). The compound "melts" in the hot solution before it can crystallize.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the hot "good" solvent to decrease the saturation level.[7][8]

  • Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.

  • Change Solvents: If the problem persists, your solvent's boiling point may be too high. Switch to a lower-boiling point system. For example, if you used toluene (b.p. 111 °C), switch to ethyl acetate (b.p. 77 °C).

Q3: No crystals are forming, even after the solution has cooled completely. What should I do?

A3: This indicates that the solution is not sufficiently supersaturated, or there's a kinetic barrier to nucleation.[7]

Inducement Techniques:

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass create nucleation sites.[5]

  • Seed the Solution: If you have a small crystal of pure material, add it to the cooled solution. This provides a template for crystal growth.[7]

  • Add an Anti-Solvent: If using a single-solvent system, you can carefully add a few drops of a miscible anti-solvent (like hexane if you used ethanol) to the cold solution to decrease solubility.

  • Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[8]

Q4: My final product is pure, but my recovery yield is very low. How can I improve it?

A4: Low recovery is often a result of using too much solvent or incomplete crystallization.[7][8]

Optimization Strategies:

  • Minimize Solvent Usage: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

  • Maximize Cooling: Ensure the flask is thoroughly cooled in an ice bath for a sufficient period (e.g., 30 minutes) to maximize precipitation.[7]

  • Wash Crystals Judiciously: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[7]

  • Second Crop: The remaining solution (mother liquor) still contains dissolved product. You can often recover a second, less pure crop of crystals by concentrating the mother liquor and re-cooling.

Q5: I've recrystallized the compound, but TLC and NMR still show impurities. What is the next logical step?

A5: If a single recrystallization is insufficient, you have two primary options:

  • A Second Recrystallization: Sometimes, a second pass is all that's needed. Consider using a different solvent system to target impurities with different solubility profiles.

  • Column Chromatography: This is the most powerful technique for separating compounds with similar polarities.[9] For 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde, a silica gel column with a gradient elution of hexane and ethyl acetate is a highly effective method.[2][10] This step should be followed by a final recrystallization of the pooled, pure fractions to obtain a highly crystalline solid.

Section 3: In-Depth Methodologies & Workflows

Purification Strategy Workflow

The choice between direct crystallization and chromatography depends on the impurity profile of your crude material. This workflow provides a logical decision-making process.

G Crude Crude Product (6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde) TLC Analyze by TLC/ ¹H NMR Crude->TLC Chromatography Purify by Flash Column Chromatography TLC->Chromatography  Multiple spots or  closely-running  impurities Recrystallize1 Perform Recrystallization TLC->Recrystallize1  One major spot  with minor, well-  separated impurities Chromatography->Recrystallize1  Pool pure fractions and  concentrate Analysis Analyze Purity (TLC, NMR, mp) Recrystallize1->Analysis Pure Pure Crystalline Product (>98%) Analysis->Pure  Meets Purity Specs Impure Product Still Impure Analysis->Impure  Fails Purity Specs Recrystallize2 Re-recrystallize with Different Solvent System Impure->Recrystallize2 Recrystallize2->Analysis G Start Problem: No Crystals Formed Observation What does the solution look like after cooling? Start->Observation OiledOut An oily liquid has separated Observation->OiledOut  Oily Layer ClearSol A clear, homogenous solution remains Observation->ClearSol  Clear Solution Sol_Oil1 Re-heat to re-dissolve oil. Add 10-20% more 'good' solvent. OiledOut->Sol_Oil1 Sol_Clear1 Induce nucleation: 1. Scratch with glass rod 2. Add a seed crystal ClearSol->Sol_Clear1 Sol_Oil2 Allow to cool much more slowly. Insulate the flask. Sol_Oil1->Sol_Oil2 Sol_Oil3 If oiling persists, choose a lower-boiling point solvent system. Sol_Oil2->Sol_Oil3 Sol_Clear2 Solution is likely too dilute. Boil off some solvent to concentrate. Sol_Clear1->Sol_Clear2 If no success Sol_Clear3 Add a small amount of anti-solvent to the cold solution. Sol_Clear2->Sol_Clear3 If no success Sol_Clear4 If all else fails, remove solvent and attempt purification by column chromatography. Sol_Clear3->Sol_Clear4 If no success

Sources

Optimization

Resolving common byproducts and impurities in 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde synthesis

Welcome to the Technical Support Center for the synthesis of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (also known as 6-fluoro-1-formyl-1,2,3,4-tetrahydroquinoline). As a Senior Application Scientist, I have des...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (also known as 6-fluoro-1-formyl-1,2,3,4-tetrahydroquinoline). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the N-formylation of 6-fluoro-1,2,3,4-tetrahydroquinoline.

This guide bypasses generic advice to focus on the exact mechanistic causality behind byproduct formation, providing self-validating protocols to ensure high-yield, high-purity syntheses.

Mechanistic Pathway & Impurity Mapping

Understanding the competitive pathways in your reaction flask is the first step to eliminating impurities. The N-formylation of 6-fluoro-1,2,3,4-tetrahydroquinoline relies on the in situ generation of Acetic Formic Anhydride (AFA)[1]. Because pure formic anhydride is thermally unstable and decomposes readily into carbon monoxide and formic acid above room temperature, AFA serves as a highly reactive, stable surrogate[2].

G SM 6-Fluoro-1,2,3,4- tetrahydroquinoline Product 6-Fluoro-3,4-dihydro- 1(2H)-quinolinecarboxaldehyde SM->Product + AFA (-20 to 0°C) Formyl attack Byproduct1 1-Acetyl-6-fluoro- 1,2,3,4-tetrahydroquinoline SM->Byproduct1 + Ac2O/AFA (>10°C) Acetyl attack Byproduct2 6-Fluoroquinoline (Oxidation) SM->Byproduct2 O2 / Air Autoxidation AFA Acetic Formic Anhydride (AFA) AFA->Product

Caption: Reaction pathways and byproduct formation in 6-fluoro-1,2,3,4-tetrahydroquinoline N-formylation.

Troubleshooting FAQs

Q1: Why am I seeing significant N-acetylation (1-acetyl-6-fluoro-1,2,3,4-tetrahydroquinoline) instead of the desired N-formylation? Causality: The N-formylation of amines with AFA proceeds via a nucleophilic acyl substitution mechanism[1]. The nitrogen atom of the amine preferentially attacks the more electrophilic and less sterically hindered carbonyl carbon of the formyl group within the mixed anhydride[1]. However, if AFA is not fully formed before amine addition, or if the reaction temperature exceeds 0 °C, the kinetic selectivity drops. The amine will attack unreacted acetic anhydride or the acetyl carbon of AFA, yielding the N-acetyl byproduct[3]. Resolution: Generate AFA in situ by mixing formic acid and acetic anhydride at -20 °C to 0 °C for at least 15–30 minutes prior to adding the amine[1]. Maintain strict temperature control during the addition phase.

Q2: My reaction stalls with 15-20% unreacted 6-fluoro-1,2,3,4-tetrahydroquinoline remaining. Adding more formic acid doesn't help. How do I drive it to completion? Causality: AFA is thermally unstable. If the reaction is allowed to warm up too quickly, AFA decomposes into carbon monoxide and acetic acid[2]. Once the mixed anhydride is degraded, the formylating agent is lost. Adding only formic acid to the stalled reaction will not regenerate AFA because the acetic anhydride has already been consumed or hydrolyzed[3]. Resolution: Always use a slight excess of AFA (1.2 to 1.5 equivalents)[1]. If the reaction stalls, do not just add formic acid. Instead, prepare a fresh, small batch of AFA in a separate flask at 0 °C and add it dropwise to your reaction mixture.

Q3: I am detecting aromatized impurities (6-fluoroquinoline) in my final product. At what stage is this byproduct forming? Causality: 6-Fluoro-1,2,3,4-tetrahydroquinoline is typically synthesized via the reduction of 6-fluoroquinoline[4]. Like many tetrahydroquinolines, it is highly susceptible to autoxidation in the presence of oxygen and light, reverting to its fully aromatic quinoline counterpart. This oxidation usually occurs in the starting material during prolonged storage or during the aqueous workup of the formylation reaction if vigorously stirred in open air. Resolution: Store the starting material under an inert atmosphere (argon/nitrogen). Degas all solvents used for the reaction and minimize air exposure during the bicarbonate quench and extraction phases.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the critical quantitative parameters required to suppress impurity formation during the synthesis of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde.

Reaction ParameterOptimal ConditionSub-optimal ConditionPrimary Impurity Formed
AFA Generation Temp -20 °C to 0 °C> 20 °CUnreacted SM (AFA degradation)[2]
Amine Addition Temp -20 °C to 0 °C> 10 °CN-Acetylated byproduct[3]
Reagent Ratio (AFA:Amine) 1.2 : 1.0 to 1.5 : 1.01.0 : 1.0Unreacted SM[3]
Atmosphere Inert (Argon/N₂)Open Air6-Fluoroquinoline (Oxidation)[4]

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the mechanistic integrity of the N-formylation workflow.

Phase 1: In Situ Generation of Acetic Formic Anhydride (AFA)
  • In a flame-dried round-bottom flask purged with argon, add freshly distilled acetic anhydride (1.2 equivalents)[1].

  • Cool the flask to -20 °C using an acetonitrile/dry ice bath (or a standard ice-salt bath for 0 °C)[1].

  • Add anhydrous formic acid (1.5 equivalents) dropwise to the stirred acetic anhydride[3].

    • Validation Check: The mixture should remain colorless. Any rapid bubbling or excessive exotherm indicates AFA decomposition; ensure the internal temperature remains below 0 °C.

  • Stir the mixture at -20 °C to 0 °C for 15–30 minutes to ensure the complete formation of AFA[1].

Phase 2: N-Formylation of 6-Fluoro-1,2,3,4-tetrahydroquinoline
  • In a separate flame-dried, argon-purged flask, dissolve 6-fluoro-1,2,3,4-tetrahydroquinoline (1.0 equivalent) in a minimal amount of anhydrous THF[1].

  • Cool the amine solution to -20 °C[1].

  • Transfer the freshly prepared AFA solution dropwise to the amine solution via cannula or syringe, maintaining the internal temperature strictly at or below 0 °C[3].

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature[3].

    • Validation Check: Monitor the reaction progress by TLC or GC. The starting material (UV active, lower Rf) should be completely consumed within 1-3 hours, replaced by the N-formylated product (higher Rf)[3].

Phase 3: Quench and Isolation
  • Once complete, cool the reaction back to 0 °C. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate[1].

    • Validation Check: This step is highly exothermic and releases CO₂ gas[1]. Add the bicarbonate dropwise until gas evolution ceases and the aqueous layer reaches pH ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford pure 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde.

References

  • 4-Fluoroanilines: synthesis and decomposition - Academia.
  • Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride Source: Benchchem URL
  • Formic Anhydride vs.
  • Formic anhydride Source: Grokipedia URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the intricate pathway of drug development and manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development and manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is a direct consequence of rigorously controlled upstream processes. The chemical intermediate, 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde, serves as a critical building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as any impurities—be they process-related, degradation products, or isomers—can be carried through the synthetic route, potentially compromising the safety and efficacy of the final drug product.[1] Regulatory bodies, guided by frameworks like ICH Q11, emphasize that a profound understanding of the impurity profile must be established early in development to mitigate downstream risks.[1]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde. We will detail a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, validated according to the stringent principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] Furthermore, we will objectively compare this "gold standard" approach with alternative techniques, providing the experimental context and data necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical strategy.

Part 1: The Primary Method: A Stability-Indicating RP-HPLC Protocol

The choice of RP-HPLC as the primary analytical tool is a deliberate one, grounded in its unparalleled ability to separate complex mixtures with high resolution, sensitivity, and specificity.[4] For a pharmaceutical intermediate, a simple purity value is insufficient; we require a "stability-indicating" method, one that can unequivocally separate the main compound from any potential degradation products that may form under stress conditions.[5][6] This ensures that the method is not only a measure of purity "as is" but remains a valid measure of quality throughout the lifecycle of the material.

Method Development: A Scientifically-Grounded Approach

The development of a successful HPLC method is not a matter of trial and error but of systematic, logical choices based on the physicochemical properties of the analyte.

  • Analyte Characterization: 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (MW: 179.19 g/mol ) is a solid with a melting point of 85-87 °C. Its structure contains a quinoline core, which possesses a strong chromophore, making UV detection highly suitable. The presence of the fluorine atom and the carboxaldehyde group imparts a moderate polarity, making it an ideal candidate for reversed-phase chromatography.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point for separating moderately polar compounds like our target analyte.[7][8] Its hydrophobic nature provides excellent retention and resolution for aromatic systems. We selected a column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) to ensure method transferability.

  • Mobile Phase Optimization: The goal is to achieve a balance of organic and aqueous phases that provides adequate retention (k' between 2 and 10), good peak shape, and efficient separation from impurities.

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (leading to lower backpressure) and superior UV transparency.[7]

    • Aqueous Phase & pH Control: An acidic modifier, 0.1% phosphoric acid in water, was incorporated. This serves a critical purpose: at a low pH, it protonates any residual silanol groups on the silica-based stationary phase, minimizing peak tailing and improving chromatographic efficiency.

    • Elution Mode: A gradient elution was selected to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

  • Detection Wavelength: A photodiode array (PDA) detector was used to scan the UV spectrum of the analyte. The wavelength of maximum absorbance (λmax), determined to be approximately 254 nm, was chosen for quantification to ensure maximum sensitivity.

Experimental Protocol: Optimized HPLC Method

This protocol is the result of the systematic development and optimization process described above.

Instrumentation & Reagents

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[7]

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), and phosphoric acid (analytical grade).

  • Reference Standard: A well-characterized standard of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (purity ≥99.5%).

Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL[7]
Column Temperature 30 °C
Detection Wavelength 254 nm[8]
Run Time 20 minutes

Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.[7]

HPLC Method Validation: A Self-Validating System

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[3][9] We follow the comprehensive framework of ICH Q2(R1) to establish the method's performance characteristics.

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// Nodes Start [label="Method Development &\nOptimization", fillcolor="#F1F3F4", fontcolor="#202124"]; Protocol [label="Draft Validation Protocol\n(ICH Q2(R1))", fillcolor="#F1F3F4", fontcolor="#202124"]; Specificity [label="Specificity &\nForced Degradation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy\n(% Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOQ [label="LOD & LOQ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Report [label="Final Validation Report", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protocol; Protocol -> Specificity; Specificity -> Linearity [label="Confirms peak purity"]; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOQ; LOQ -> Robustness; {Specificity, Linearity, Accuracy, Precision, LOQ, Robustness} -> Report [style=dashed]; } .enddot

Caption: HPLC Method Validation Workflow according to ICH Q2(R1).

1. Specificity (including Forced Degradation)

  • Causality: This is the most critical parameter for a stability-indicating assay. Its purpose is to prove that the analytical signal is solely from the analyte of interest and that the method can separate the analyte from all potential interferences, especially degradation products.[6][10]

  • Protocol:

    • Prepare solutions of the analyte (~100 µg/mL) and subject them to the following stress conditions:

      • Acid Hydrolysis: 0.1N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1N NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 105°C for 48 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) and white light (1.2 million lux hours) as per ICH Q1B.

    • Analyze all stressed samples, along with an unstressed control, using the HPLC method with a PDA detector.

    • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2). Peak purity analysis (using PDA data) must confirm that the analyte peak is spectrally pure in all stressed chromatograms. A degradation of 5-20% is typically targeted to ensure the method's stability-indicating nature is adequately challenged.[10][11]

2. Linearity

  • Causality: To demonstrate a direct, proportional relationship between the concentration of the analyte and the instrument's response (peak area). This is fundamental for accurate quantification.

  • Protocol:

    • From the Standard Stock Solution, prepare a series of at least five calibration standards covering the expected range (e.g., 50% to 150% of the working concentration; 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.[7][12]

3. Accuracy

  • Causality: To determine the closeness of the measured value to the true value. It is a measure of the method's exactness.

  • Protocol:

    • Accuracy is assessed by a recovery study. Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[7][13]

4. Precision

  • Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It demonstrates the method's reproducibility.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

    • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be not more than 2.0%.[11]

5. Limit of Quantitation (LOQ)

  • Causality: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is crucial for quantifying low-level impurities.

  • Protocol:

    • The LOQ can be determined based on the signal-to-noise ratio (S/N), which should be approximately 10:1.

    • Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.

    • Prepare a solution at the determined LOQ concentration and inject it multiple times (n=6) to confirm that the precision (%RSD) and accuracy at this level meet predefined criteria (e.g., %RSD ≤ 10%).

    • Acceptance Criteria: The method must demonstrate acceptable precision and accuracy at the established LOQ.[3]

6. Robustness

  • Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase pH (± 0.2 units)

    • Analyze a system suitability solution under each condition.

    • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within their predefined limits for all variations.

Summary of Validation Data

The following table summarizes the expected results for a fully validated method, demonstrating its suitability for the intended purpose.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte Rt; Peak Purity > 990Pass
Linearity (r²) ≥ 0.9990.9998
Range 50 - 150 µg/mL50 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.1%
LOQ S/N ≥ 10; demonstrate precision & accuracy0.15 µg/mL
Robustness System suitability passes under all conditionsPass

Part 2: Comparison with Alternative Analytical Techniques

While RP-HPLC is the definitive method for purity profiling, a comprehensive analytical strategy often involves other techniques for complementary purposes. The choice of method is always dictated by the question being asked.

.dot digraph "Analytical_Technique_Selection" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Question [label="What is the Analytical Goal?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purity [label="Purity Profile &\nStability?", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Potency/Assay Only?", fillcolor="#F1F3F4", fontcolor="#202124"]; Volatiles [label="Volatile Impurities?\n(e.g., Residual Solvents)", fillcolor="#F1F3F4", fontcolor="#202124"];

HPLC [label="Primary Choice:\nStability-Indicating HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; UHPLC [label="Alternative:\nUHPLC (for speed/resolution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UV [label="Limited Use:\nUV-Vis Spectrophotometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GC [label="Specific Use:\nGas Chromatography (GC)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Question -> Purity; Question -> Assay; Question -> Volatiles;

Purity -> HPLC; Purity -> UHPLC [style=dashed, label="Faster alternative"]; Assay -> UV [label="Simple, non-specific"]; Assay -> HPLC [label="Specific, also gives purity"]; Volatiles -> GC; } .enddot

Caption: Decision tree for selecting an appropriate analytical technique.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that uses columns with smaller sub-2 µm particles. This results in significantly higher efficiency and resolution, but at the cost of much higher system pressures.[4]

  • Principle: By decreasing the particle size, the diffusion path for molecules is shortened, leading to less band broadening and sharper peaks. To maintain an optimal flow rate through these densely packed columns, much higher pressures are required.

  • Performance Comparison:

ParameterHPLC (5 µm)UHPLC (sub-2 µm)Justification
Analysis Time ~20 min~5 minHigher optimal flow rates and shorter columns.
Resolution GoodExcellentHigher theoretical plates per unit time.
Solvent Consumption HighLow (~70-80% reduction)Lower flow rates and shorter run times.
System Pressure 400-600 bar1000-1500 barRequired to pump mobile phase through smaller particles.
  • Verdict: UHPLC is an excellent alternative for high-throughput environments. It provides superior data quality in a fraction of the time. However, it requires specialized, high-pressure instrumentation and meticulous sample preparation to avoid column clogging. It is a direct upgrade, not a fundamentally different technique.

Gas Chromatography (GC)

GC is a powerful separation technique ideal for analyzing compounds that are volatile and thermally stable.[4]

  • Principle: The sample is vaporized and injected into a column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

  • Applicability: 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde has a melting point of 85-87 °C, suggesting it may have sufficient volatility for GC analysis. However, its primary utility would not be for general purity but for a specific subset of impurities.

  • Performance Comparison:

ParameterHPLCGas Chromatography (GC)Justification
Analyte Suitability Excellent for non-volatile & thermally labile compoundsRequires volatile & thermally stable compoundsHPLC separates in liquid phase; GC in gas phase.
Impurity Scope Comprehensive (polar, non-polar, degradation products)Primarily for volatile organic impurities (e.g., residual solvents)Non-volatile degradation products will not elute from a GC column.
Sample Preparation Simple dissolutionMay require derivatization for less volatile compoundsAldehyde group is reactive and could degrade at high temperatures.
  • Verdict: GC is not a suitable replacement for HPLC for determining the overall purity profile of this intermediate. Non-volatile degradation products, which are critical to detect, would be missed entirely. However, GC is the superior and required method for quantifying residual solvents, a different and essential quality control test.[14]

UV-Vis Spectrophotometry

This technique measures the absorbance of light by a sample and can be used for quantitative analysis.[15]

  • Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

  • Performance Comparison:

ParameterHPLCUV-Vis SpectrophotometryJustification
Specificity High (separates components before detection)Low (measures total absorbance of all absorbing species)HPLC is a separative technique; UV-Vis is not.[15]
Information Provided Purity profile, % area of each component, assayTotal concentration (assay) onlyCannot distinguish between the main analyte and impurities with similar chromophores.
Equipment Cost HighLowSpectrophotometers are significantly simpler than HPLC systems.
  • Verdict: UV-Vis spectrophotometry is completely unsuitable for purity analysis. It is a non-separative technique and cannot distinguish the analyte from its impurities. Its use is restricted to a simple, rapid estimation of total concentration (assay) in a sample that is already known to be of high purity.

Conclusion

For the comprehensive purity analysis of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde, a stability-indicating RP-HPLC method, developed and validated according to ICH guidelines, stands as the unequivocal gold standard. This guide has detailed the logical framework for its development, provided a step-by-step protocol for its execution and validation, and demonstrated its superiority over other analytical techniques for this specific purpose.

The causality behind each experimental choice—from mobile phase pH to the rigors of forced degradation—underscores a commitment to creating a self-validating, trustworthy analytical system. While UHPLC offers a significant increase in speed and efficiency, and GC is essential for the orthogonal analysis of volatile impurities like residual solvents, neither can replace the comprehensive impurity profiling capability of a well-validated HPLC method. By grounding our analytical strategy in the principles of scientific integrity and regulatory compliance, we ensure that the data generated is not just a number, but a reliable and defensible measure of quality, safeguarding the integrity of the entire drug development process.

References

  • Benchchem. "Application Note: High-Performance Liquid Chromatography (HPLC)
  • Taylor & Francis Online.
  • International Journal of Advanced Research in Science, Communication and Technology.
  • ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ECA Academy.
  • International Council for Harmonisation. "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH.
  • Taylor & Francis Online.
  • Benchchem. "Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol." Benchchem.
  • National Center for Biotechnology Information. "A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method." PMC.
  • Onyx Scientific. "A practical guide to forced degradation and stability studies for drug substances." Onyx Scientific.
  • ResearchGate. "(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • International Council for Harmonis
  • Slideshare.
  • U.S. Food & Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA.
  • ResolveMass.
  • National Center for Biotechnology Information. "Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion." PMC.
  • Sigma-Aldrich. "6-Fluoro-3,4-dihydro-2H-quinoline-1-carboxaldehyde 97%." Sigma-Aldrich.
  • ResearchGate. "Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF.
  • Journal of Chemical and Pharmaceutical Research. "Techniques for Quality Control in Pharmaceutical Analysis." JOCPR.
  • Lab Manager.
  • LinkedIn.
  • ALWSCI. "Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals." alwsci.com.
  • International Journal of Research and Analytical Reviews.
  • AMSbio.
  • Benchchem. "A Comparative Guide to Bioanalytical Method Validation Guidelines: FDA, EMA, and ICH M10." Benchchem.
  • European Medicines Agency. "ICH guideline Q2(R2)
  • National Center for Biotechnology Information. "6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid." PubChem.
  • Biotechgate. "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Benchchem. "An In-depth Technical Guide to the Physicochemical Characteristics of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline." Benchchem.
  • Guidechem. "6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde." Guidechem.
  • National Center for Biotechnology Information. "6-Fluoro-1,2,3,4-tetrahydroquinoline." PubChem.

Sources

Comparative

Comparing reactivity of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde vs 6-chloro analogs

Reactivity Profiling: 6-Fluoro- vs. 6-Chloro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde in Late-Stage Functionalization For researchers and drug development professionals, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling: 6-Fluoro- vs. 6-Chloro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde in Late-Stage Functionalization

For researchers and drug development professionals, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore found in numerous biologically active compounds. When functionalizing this core, the choice of halogen at the C6 position—specifically comparing 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde to its 6-chloro analog —dictates the entire synthetic trajectory.

This guide objectively compares the divergent reactivity of these two analogs, providing mechanistic causality, quantitative data, and self-validating experimental protocols for late-stage functionalization.

Structural Context & Mechanistic Divergence

Both compounds share the N-formyl-1,2,3,4-tetrahydroquinoline core. The N-formyl group acts as an electron-withdrawing protecting group, deactivating the nitrogen lone pair. This prevents the nitrogen from strongly donating electron density into the aromatic ring, thereby subtly modulating the electronic environment at the C6 position and preventing catalyst poisoning during transition-metal reactions [4].

However, the identity of the halogen at C6 forces a mechanistic divergence based on two competing principles: electronegativity vs. bond dissociation energy .

The SNAr Paradigm: Why Fluorine Dominates

In Nucleophilic Aromatic Substitution (SNAr), the 6-fluoro analog is vastly superior to the 6-chloro analog. The rate-determining step in SNAr is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack to form the negatively charged Meisenheimer complex [1]. Fluorine’s extreme electronegativity exerts a powerful inductive effect, withdrawing electron density from the aromatic ring and stabilizing this high-energy intermediate [2]. Consequently, the high C–F bond strength is irrelevant; the lowered activation energy for the addition step makes the fluoro analog highly reactive toward amines, alkoxides, and thiolates [1].

The Cross-Coupling Paradigm: Why Chlorine Dominates

Conversely, in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the 6-chloro analog is the preferred electrophile. The rate-determining step here is the oxidative addition of the Pd(0) or Ni(0) catalyst into the carbon-halogen bond [3]. The C–Cl bond dissociation energy (~96 kcal/mol) is significantly lower than that of the C–F bond (~126 kcal/mol). While specialized catalysts can activate C–F bonds, standard palladium systems will readily insert into the C–Cl bond while leaving the C–F bond completely intact.

Quantitative Performance Comparison

The following table summarizes the expected relative reactivity of both analogs under standard functionalization conditions, demonstrating their orthogonal utility.

Reaction ClassSubstrateReagent / CatalystPrimary Mechanistic PathwayRelative Conversion Rate
SNAr (Amination) 6-Fluoro AnalogSecondary Amine, K₂CO₃Addition-EliminationVery High (Fast)
SNAr (Amination) 6-Chloro AnalogSecondary Amine, K₂CO₃Addition-EliminationLow (Sluggish)
Suzuki Coupling 6-Fluoro AnalogAr-B(OH)₂, Pd(0)Oxidative AdditionNegligible
Suzuki Coupling 6-Chloro AnalogAr-B(OH)₂, Pd(0)Oxidative AdditionHigh (Efficient)

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the halogen selection.

Reactivity_Pathways Core N-formyl-THQ Core (C6-Halogenated) SubNodeF 6-Fluoro Analog (High Electronegativity) Core->SubNodeF SubNodeCl 6-Chloro Analog (Weaker C-X Bond) Core->SubNodeCl SNAr SNAr Pathway (Amine Nucleophiles) SubNodeF->SNAr Rate-determining addition step CrossCoupling Pd-Catalyzed Coupling (Boronic Acids) SubNodeCl->CrossCoupling Rate-determining oxidative addition ProdF 6-Amino-THQ Derivatives (Rapid Meisenheimer Stabilization) SNAr->ProdF ProdCl 6-Aryl-THQ Derivatives (Facile Oxidative Addition) CrossCoupling->ProdCl

Divergent reactivity pathways of 6-halo-3,4-dihydro-1(2H)-quinolinecarboxaldehydes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality rationales and in-process controls.

Protocol A: SNAr Amination of 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Rationale: The highly electronegative fluorine atom activates the C6 position, allowing for metal-free C-N bond formation. The N-formyl group prevents competing reactions at the THQ nitrogen.

  • Setup: In an oven-dried 20 mL vial, dissolve 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add morpholine or piperidine (2.5 mmol, 2.5 equiv) and finely powdered anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Reaction: Seal the vial and heat to 90 °C stirring for 12 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is self-validating when the starting material mass[M+H]⁺ disappears, replaced cleanly by the product mass (e.g., +67 Da shift for morpholine substitution), with no defluorination byproducts.

  • Workup: Cool to room temperature, quench with H₂O (15 mL), and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Coupling of 6-Chloro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Rationale: The C-Cl bond is weak enough for Pd(0) insertion. SPhos is selected as the ligand because its electron-rich, sterically demanding biphenyl structure accelerates the oxidative addition of traditionally stubborn aryl chlorides [3].

  • Setup: In a Schlenk flask, combine 6-chloro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (1.0 mmol), phenylboronic acid (1.3 mmol, 1.3 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%).

  • Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 10 mL). Purge the system with Argon for 10 minutes. Causality: The biphasic system dissolves both the organic substrate and inorganic base, while rigorous degassing prevents Pd(0) oxidation.

  • Reaction: Heat the mixture at 100 °C for 8 hours under Argon.

  • In-Process Validation: Monitor via GC-MS. The starting material will exhibit a distinct 3:1 isotopic pattern due to ³⁵Cl/³⁷Cl. The reaction is validated when this isotopic signature is entirely consumed and replaced by the molecular ion of the cross-coupled product.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black, partition with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References

  • Liu, J., et al. "SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism." Journal of the American Chemical Society, 2007.[Link]

  • Samadhiya, S.D., et al. "Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening." Asian Journal of Chemistry, 2015.[Link]

  • Zhang, M., et al. "Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds." MDPI, 2023.[Link]

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation Analysis of 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

Introduction In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde, a heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde, a heterocyclic compound featuring a fluorinated tetrahydroquinoline core with an N-formyl group, represents a scaffold of significant interest due to the prevalence of quinoline derivatives in medicinally active compounds.[1][2] Its structural analysis presents a unique interplay of fragmentation-directing functional groups: a tertiary amine integrated into a partially saturated heterocyclic system, a fluorine-substituted aromatic ring, and a carboxaldehyde moiety.

This guide provides an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (Molecular Weight: 179.19 g/mol , Molecular Formula: C₁₀H₁₀FNO).[3] In the absence of publicly available experimental mass spectra for this specific compound, this document leverages established principles of mass spectrometry and data from analogous structures to construct a theoretical fragmentation map. This predictive approach is a critical skill in analytical chemistry, often employed to anticipate the mass spectral behavior of new molecules, aiding in their identification from complex reaction mixtures or metabolite screening.

Furthermore, this guide will objectively compare the insights derivable from mass spectrometry with those from other cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—providing a holistic perspective on its comprehensive characterization.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern

Upon electron ionization, 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is expected to form a molecular ion (M⁺˙) at m/z 179. The stability of the aromatic ring should make this peak clearly observable.[4] The subsequent fragmentation is predicted to be driven by the molecule's key structural features, leading to several characteristic product ions.

The primary fragmentation pathways are anticipated to be:

  • α-Cleavage of the Aldehyde Group: The loss of the formyl radical (•CHO) or a hydrogen radical (•H) from the N-formyl group is a classic fragmentation pathway for N-acyl compounds and aldehydes.[3][5]

  • Retro-Diels-Alder (RDA) Reaction: The partially saturated heterocyclic ring is susceptible to RDA fragmentation, a common pathway for cyclohexene-like structures.

  • Cleavage of the Tetrahydroquinoline Ring: Fragmentation initiated by the nitrogen atom and cleavages within the aliphatic portion of the ring system.

  • Loss of Fluorine-Containing Species: Elimination of fluorine (•F) or hydrogen fluoride (HF) from the aromatic ring, a known fragmentation for fluorinated aromatic compounds.[4]

The proposed fragmentation cascade is detailed below and visualized in Figure 1.

Key Predicted Fragmentation Pathways
  • Molecular Ion (M⁺˙) at m/z 179: The parent ion, representing the intact molecule with one electron removed. Its presence is crucial for determining the molecular weight.

  • Loss of Hydrogen Radical ([M-H]⁺) at m/z 178: This ion likely arises from the α-cleavage of the aldehydic proton, a characteristic fragmentation for aldehydes that results in a stable acylium ion.[5][6] This is often a prominent peak in the spectra of aromatic aldehydes.[5]

  • Loss of the Formyl Group ([M-CHO]⁺) at m/z 150: Cleavage of the N-C bond to the carbonyl group would result in the loss of a neutral formyl radical (•CHO, 29 Da). The resulting ion at m/z 150 corresponds to the 6-fluoro-1,2,3,4-tetrahydroquinoline radical cation.

  • Retro-Diels-Alder (RDA) Fragmentation: The dihydroquinoline ring can undergo a characteristic RDA reaction. This would involve the cleavage of the C2-C3 and C4a-N1 bonds, leading to the expulsion of ethene (C₂H₄, 28 Da).

    • From the molecular ion , this would lead to a fragment at m/z 151 . This fragment retains the aromatic ring, the fluorine atom, and the N-formyl group.

    • This pathway provides significant diagnostic information about the saturated portion of the heterocyclic ring.

  • Formation of the Tropylium-type Ion: Aromatic compounds often rearrange to form stable aromatic cations.

    • Following the loss of the N-formyl group, the resulting ion at m/z 150 could undergo further fragmentation. A subsequent loss of a hydrogen atom could lead to the formation of a stable quinolinium-type ion at m/z 149 .

  • Fragments from the Fluorinated Aromatic Ring:

    • The fluorobenzene moiety is quite stable. However, fragmentation of the quinoline ring system can lead to ions where the charge is localized on the aromatic part. The characteristic loss of HCN from quinoline-type structures is well-documented.[1][7] For instance, the fragment at m/z 151 could potentially lose HCN (27 Da) to yield a fragment at m/z 124 .

    • Loss of HF (20 Da) is another possibility from fluorine-containing fragment ions, although this is less common from a stable aromatic ring unless preceded by significant rearrangement.[4]

Visualization of Predicted Fragmentation

The logical flow of the primary fragmentation pathways predicted for 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is illustrated below.

G M Molecular Ion (M⁺˙) m/z 179 M_minus_H [M-H]⁺ m/z 178 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z 150 M->M_minus_CHO - •CHO M_minus_C2H4 [M-C₂H₄]⁺˙ (RDA) m/z 151 M->M_minus_C2H4 - C₂H₄ m149 [C₉H₉FN]⁺ m/z 149 M_minus_CHO->m149 - •H m124 [C₈H₅F]⁺˙ m/z 124 M_minus_C2H4->m124 - HCN

Figure 1: Predicted EI-MS fragmentation pathway for 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information about a molecule's mass and fragmentation, a comprehensive structural confirmation relies on a multi-technique approach. NMR and FT-IR spectroscopy offer complementary data that, when combined with MS, leave little room for ambiguity.

TechniqueInformation Provided for C₁₀H₁₀FNOStrengthsLimitations
Mass Spectrometry (MS) - Molecular weight (m/z 179.07).[3]- Elemental composition (with high resolution MS).- Structurally significant fragmentation patterns.- Extremely high sensitivity.- Provides molecular formula with high accuracy.- Reveals structural motifs through fragmentation.- Isomers can be difficult to distinguish.- Provides limited information on atom connectivity and stereochemistry.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Precise number and chemical environment of H, C, and F atoms.- Connectivity of atoms through coupling patterns (COSY, HMBC).- Definitive confirmation of the quinoline backbone and substituent positions.[8]- Unambiguous structure determination.- Provides detailed information on stereochemistry and 3D conformation.[9]- Relatively low sensitivity compared to MS.- Requires larger sample amounts.- More complex data interpretation.
FT-IR Spectroscopy - Presence of key functional groups.- Strong C=O stretch for the aldehyde (approx. 1685-1710 cm⁻¹ for aromatic aldehydes).- Aromatic C-H and C=C stretches.- C-F bond vibration (approx. 1000-1300 cm⁻¹).- Fast and non-destructive.- Excellent for confirming the presence or absence of specific functional groups.- Provides limited information on the overall molecular skeleton.- Complex spectra can be difficult to interpret fully for large molecules.

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • GC-MS Method (if applicable):

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing observed fragments to predicted pathways.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Perform:

    • ¹H NMR: Standard proton spectrum to identify chemical shifts and coupling constants of all hydrogen atoms.

    • ¹³C NMR {¹H}: Proton-decoupled carbon spectrum to identify all unique carbon environments.

    • ¹⁹F NMR: To confirm the fluorine chemical environment.

    • 2D NMR (COSY, HSQC, HMBC): To establish H-H, C-H, and long-range C-H correlations for unambiguous assignment of the entire molecular structure.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction.

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Elucidation Prep Dissolve Compound (1-10 mg) MS GC-MS Analysis Prep->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR FTIR FT-IR Analysis Prep->FTIR Analysis Correlate Data: - Molecular Weight (MS) - Connectivity (NMR) - Functional Groups (FT-IR) MS->Analysis NMR->Analysis FTIR->Analysis Structure Unambiguous Structure Confirmation Analysis->Structure

Figure 2: A comprehensive workflow for the structural elucidation of a novel compound.

Conclusion

The structural analysis of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde by mass spectrometry is predicted to yield a rich fragmentation pattern, providing significant clues to its molecular structure. Key expected fragments include the molecular ion at m/z 179, and characteristic ions resulting from the loss of a hydrogen radical (m/z 178), the formyl group (m/z 150), and ethene via a retro-Diels-Alder reaction (m/z 151). While this predictive analysis serves as a powerful tool for initial identification, it underscores the necessity of a synergistic analytical approach. The definitive confirmation of the compound's structure, including the precise arrangement of atoms and stereochemistry, can only be achieved through the combined application of mass spectrometry, NMR spectroscopy, and FT-IR spectroscopy. This integrated workflow represents the gold standard in chemical analysis, ensuring the highest level of scientific rigor and trustworthiness in research and development.

References

  • JoVE. (n.d.). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes.
  • Dolejš, L., & Hanuš, V. (1968). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 22(11), 874-879.
  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. OpenStax.
  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868353.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-3,4-dihydro-2H-quinoline-1-carboxaldehyde 97%.
  • Liedtke, R. J., & Djerassi, C. (1971). Mass spectrometry in structural and stereochemical problems. CLXXXIII. A study of the electron impact induced fragmentation of aliphatic aldehydes. Journal of the American Chemical Society, 93(15), 3574–3583.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • Teimouri, A., & Chermahini, A. N. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Tekwani, B. L., et al. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Beck, A. (2013). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
  • McKeague, M., et al. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation.
  • WuXi AppTec. (2024, September 12). Small vs. Large Molecule Bioanalysis: 7 Key Differences.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3, 382-386.
  • University of California, Los Angeles. (n.d.). IR: aldehydes.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium.
  • Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319.
  • McKeague, M., et al. (2015). Comprehensive analytical comparison of strategies used for small molecule aptamer evaluation. Analytical Chemistry, 87(17), 8618-8622.
  • Ali, M. A., et al. (2023). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
  • Guidechem. (n.d.). 6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde.
  • Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-3,4-dihydro-2H-quinoline-1-carboxaldehyde 97%.
  • Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(6), 343-347.
  • NextSDS. (n.d.). 1(2H)-QUINOLINECARBOXALDEHYDE, 6-FLUORO-3,4-DIHYDRO.
  • Guo, C., et al. (2014). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates. Rapid Communications in Mass Spectrometry, 28(12), 1381-1388.
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Comparative

Spectroscopic Validation Methods for Synthesized 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde: A Comparative Guide

As a Senior Application Scientist specializing in the structural elucidation of complex heterocycles, I frequently encounter the analytical pitfalls associated with fluorinated and formylated compounds. The molecule 6-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As a Senior Application Scientist specializing in the structural elucidation of complex heterocycles, I frequently encounter the analytical pitfalls associated with fluorinated and formylated compounds. The molecule 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (CAS: 388078-32-8)[1]—also known as 1-formyl-6-fluoro-1,2,3,4-tetrahydroquinoline—is a critical building block in the development of antibacterial agents and CNS-active drugs.

Validating the synthesis of this compound presents two distinct analytical challenges:

  • N-Formyl Rotamerism: The partial double-bond character of the N–C(O) bond restricts rotation, leading to a mixture of E and Z rotamers at room temperature. This causes signal doubling in standard NMR spectra[2][3].

  • Scalar 19F Couplings: The fluorine atom at the C6 position induces strong 1J , 2J , and 3J scalar couplings with adjacent carbons and protons, heavily splitting the aromatic signals[4].

In this guide, I objectively compare standard quality control (QC) methods against a comprehensive orthogonal validation workflow, providing the experimental causality and self-validating protocols required to achieve absolute structural confidence.

Comparative Overview of Spectroscopic Workflows

When validating synthesized 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde, laboratories typically choose between a rapid, standard QC approach and a comprehensive orthogonal approach. Relying solely on 1D 1 H NMR and Low-Resolution Mass Spectrometry (LRMS) often leads to false positives due to the misinterpretation of rotameric signal doubling as impurities[5].

Table 1: Workflow Performance Comparison
ParameterStandard Pharmacopeial QCComprehensive Orthogonal Validation (Recommended)
Techniques Used 1D 1 H NMR, LRMS (Quadrupole), FT-IRMulti-nuclear ( 1 H, 13 C, 19 F) & 2D NMR, HRMS (ESI-TOF), FT-IR
Rotamer Resolution Poor (Often mistaken for ~30% impurity)Excellent (Resolved via 2D EXSY/HSQC or dynamic NMR)
Regiochemistry (C6-Fluoro) Ambiguous (Overlapping aromatic multiplets)Definitive (Confirmed via 19 F- 13 C scalar couplings)
Isobaric Impurity Detection Low (LRMS cannot distinguish small mass defects)High (HRMS exact mass accuracy < 5 ppm)
False Positive Risk HighNear Zero
Time-to-Result < 30 minutes2 - 4 hours

The Causality of Choice: The comprehensive workflow is not merely about gathering more data; it is about building a self-validating system. The 1 H NMR identifies the proton environments, the 19 F NMR maps the electronic environment of the halogen[4], and the 2D NMR correlates these networks to prove that the "impurity" signals are actually structural conformers[3].

Experimental Protocols: Comprehensive Orthogonal Validation

To ensure scientific integrity, every protocol must be reproducible and self-validating. Below are the step-by-step methodologies for the comprehensive workflow.

Step 1: Sample Preparation for NMR

Causality: The choice of solvent dictates the observation of rotamers. Chloroform-d (CDCl 3​ ) provides excellent resolution of E/Z rotamers at 25°C, whereas using DMSO-d 6​ allows for variable temperature (VT) dynamic NMR to coalesce the rotamer signals at elevated temperatures (~100°C), proving they belong to the same molecule[2].

  • Dissolve 15 mg of the synthesized compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer to a 5 mm precision NMR tube.

Step 2: Multi-Nuclear NMR Acquisition
  • 1 H NMR (400 or 600 MHz): Acquire with a 30° pulse angle, 2.0 s relaxation delay, and 16 scans. Expect signal doubling for the formyl proton (~8.2 - 8.8 ppm) and the C2/C8 protons.

  • 13 C NMR (100 or 150 MHz): Acquire with 1 H decoupling (WALTZ-16), 2.0 s relaxation delay, and 512 scans. Analyze the C-F splitting patterns (e.g., C6 will appear as a doublet with 1JCF​≈240 Hz).

  • 19 F NMR (376 MHz): Acquire with 1 H decoupling to simplify the signal into a sharp singlet[4]. The chemical shift should appear around -115 to -120 ppm, characteristic of a fluorine atom on an electron-rich aromatic ring.

Step 3: High-Resolution Mass Spectrometry (HRMS-ESI-TOF)

Causality: Formylation reactions can occasionally yield unreacted precursors or over-formylated byproducts. HRMS provides exact mass data to confirm the molecular formula (C 10​ H 10​ FNO) and rule out isobaric interference.

  • Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Inject 2 µL into the ESI-TOF system operating in positive ion mode.

  • Calibrate using a standard tuning mix to ensure mass accuracy < 5 ppm.

  • Validation Target: Extract the exact mass for [M+H]+ at 180.0825 m/z (Calculated exact mass of neutral molecule is 179.0746 Da).

Step 4: FT-IR Spectroscopy (ATR)
  • Place 2-3 mg of the neat solid (or liquid film) directly onto the diamond ATR crystal.

  • Apply standard pressure and acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Validation Target: Confirm the N-formyl C=O stretch at ~1660–1680 cm −1 and the strong C-F stretch at ~1200–1250 cm −1 .

Comparative Data Analysis: Expected Signals

To objectively evaluate your synthesized product, compare your acquired data against the theoretical and empirical benchmarks outlined in Table 2. The presence of rotamers (typically in a 2:1 or 3:1 ratio in CDCl 3​ ) is a hallmark of N-formyl tetrahydroquinolines[3][6].

Table 2: Expected NMR Chemical Shifts and Couplings (CDCl 3​ , 25°C)
Nucleus / PositionExpected Shift (ppm)Multiplicity & Coupling ( J in Hz)Diagnostic Significance
1 H: N-CHO 8.30 & 8.75Two singlets (Major/Minor rotamers)Confirms N-formylation and restricted rotation.
1 H: C8-H (Aromatic) 6.90 - 7.10Multiplet (Doubled due to rotamers)Ortho to the N-formyl group; highly sensitive to E/Z conformation.
1 H: C5-H, C7-H 6.70 - 6.90Multiplets (Coupled to F ) 3JHF​ and 4JHF​ couplings confirm fluorine regiochemistry.
1 H: C2-H 2​ 3.70 - 3.90Triplet/MultipletAdjacent to nitrogen; shifts downfield upon formylation.
13 C: C=O ~161.0 & 162.5Two singletsConfirms the formyl carbonyl carbon for both rotamers.
13 C: C6-F ~158.0 - 160.0Doublet ( 1JCF​≈240 Hz)Absolute confirmation of the C-F bond.
19 F: C6-F -118.5Singlet ( 1 H-decoupled)Verifies a single fluorinated species; absence of other peaks rules out positional isomers.

Validation Workflow Diagram

The following logical decision tree illustrates the self-validating nature of the comprehensive orthogonal approach.

ValidationWorkflow Start Synthesized Compound 6-Fluoro-3,4-dihydro-1(2H)- quinolinecarboxaldehyde NMR Multi-Nuclear NMR (1H, 13C, 19F) Start->NMR MS HRMS (ESI-TOF) Exact Mass: 179.0746 Da Start->MS IR FT-IR (ATR) Functional Groups Start->IR Rotamers Signal Doubling? (N-Formyl Rotamers) NMR->Rotamers Fluorine 19F-13C / 19F-1H Couplings Resolved? NMR->Fluorine Valid Structure Validated High Confidence MS->Valid [M+H]+ = 180.0825 IR->Valid C=O & C-F confirmed TwoD 2D NMR (HSQC/HMBC) Resolve E/Z Isomers Rotamers->TwoD Yes (Expected) Invalid Impurity / Isomer Re-purify Rotamers->Invalid No (Unexpected) Fluorine->TwoD Yes Fluorine->Invalid No TwoD->Valid

Figure 1: Comprehensive orthogonal spectroscopic validation workflow for fluorinated N-formyl heterocycles.

Conclusion

For the rigorous validation of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde, standard 1D 1 H NMR is insufficient due to the confounding variables introduced by N-formyl rotamerism and fluorine scalar couplings. By adopting a comprehensive orthogonal workflow—integrating multi-nuclear NMR ( 1 H, 13 C, 19 F), 2D correlation spectroscopy, and HRMS—researchers can definitively differentiate between structural conformers and true impurities, ensuring the highest level of scientific integrity in drug development pipelines.

References

  • Alfa Chemistry.6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (CAS 388078-32-8)
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  • The Royal Society of Chemistry (RSC).Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR.
  • Silva et al. (DOI).(+)
  • Beilstein Journals.Chromatographically separable rotamers of an unhindered amide.
  • American Chemical Society (ACS).

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Validation

A Comparative Guide to 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde and its Analogs in Medicinal Chemistry

Introduction: The Strategic Role of Fluorine in Tetrahydroquinoline Scaffolds In modern drug discovery, the tetrahydroquinoline core is a privileged scaffold, forming the backbone of numerous biologically active compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Tetrahydroquinoline Scaffolds

In modern drug discovery, the tetrahydroquinoline core is a privileged scaffold, forming the backbone of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The strategic incorporation of fluorine atoms into this scaffold has become a cornerstone of medicinal chemistry.[4][5] Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[4][6] It can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[7][8]

This guide provides a detailed comparative analysis of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde, a versatile synthetic intermediate, against other fluorinated tetrahydroquinoline derivatives. We will explore its synthesis, properties, and potential applications, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive resource for leveraging these powerful building blocks.

Profile of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (CAS No: 388078-32-8) is a key building block distinguished by a fluorine atom at the 6-position of the aromatic ring and a reactive carboxaldehyde group on the nitrogen atom.[9] The electron-withdrawing nature of the fluorine atom can influence the electron density of the entire ring system, while the N-formyl group provides a crucial handle for a wide array of chemical transformations.

Synthesis: The most direct and common method for synthesizing this compound is the Vilsmeier-Haack reaction.[10][11] This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound. In this case, the substrate, 6-fluoro-1,2,3,4-tetrahydroquinoline, is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[12][13] The reaction proceeds via the formation of an electrophilic chloroiminium salt which then attacks the nucleophilic nitrogen of the tetrahydroquinoline ring.[10]

Visualizing the Synthesis: Vilsmeier-Haack Formylation

G cluster_reagent Vilsmeier Reagent Formation cluster_main Main Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Reactant 6-Fluoro-1,2,3,4- tetrahydroquinoline Reactant->Intermediate + Vilsmeier Reagent Product 6-Fluoro-3,4-dihydro-1(2H)- quinolinecarboxaldehyde Intermediate->Product Hydrolysis

Caption: Synthetic pathway for 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde.

Physicochemical Properties: The key properties of the title compound are summarized in the table below. It exists as a solid with a melting point between 85-87 °C.[9]

PropertyValueSource
CAS Number 388078-32-8[9]
Molecular Formula C₁₀H₁₀FNO[9]
Molecular Weight 179.19 g/mol [9]
Appearance Solid[9]
Melting Point 85-87 °C[9]
Assay ≥97%[9]

Comparative Analysis with Other Fluorinated Tetrahydroquinolines

The precise placement of fluorine and other substituents on the tetrahydroquinoline scaffold dramatically impacts the molecule's properties and biological activity. Below, we compare our title compound with several structurally related analogs.

CompoundStructureKey Distinctions & Implications
6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde Fc1ccc2N(C=O)CCCc2c1Fluorine at C6 offers a balance of electronic effects and metabolic stability. The N-carboxaldehyde is a versatile synthetic handle for diversification.
6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde [14]CC1CCC2=C(N1C=O)C=CC(=C2)FThe addition of a methyl group at the C2 position introduces a chiral center and steric bulk, which can influence binding selectivity and metabolic pathways.
6-Fluoro-3,4-dihydroquinolin-2(1H)-one [15]O=C1NC2=CC(F)=CC=C2CC1An amide instead of an N-formyl group. This structure is less reactive for N-functionalization but can act as a hydrogen bond donor and acceptor, altering solubility and target interactions.
Tetrahydroquinolines with Trifluoromethyl (CF₃) groups (General Structure)The CF₃ group is significantly more lipophilic and electron-withdrawing than a single fluorine atom. This often leads to enhanced cell permeability and stronger interactions with hydrophobic pockets in target proteins, but can also increase toxicity.[16][17]
7-Fluoro or 8-Fluoro Isomers (General Structure)The position of the fluorine atom alters the molecule's dipole moment and electronic distribution. A fluorine at C7 or C8 can have different effects on the pKa of the nitrogen and the reactivity of the aromatic ring compared to the C6 position.[1]

Structure-Activity Relationship (SAR) Insights: Research into fluorinated quinolines and tetrahydroquinolines has revealed important SAR trends:

  • Anticancer Activity: The incorporation of fluorine is a significant factor in enhancing anticancer activity.[18][19] Studies on morpholine-substituted tetrahydroquinolines have shown that derivatives with 3,5-bis(trifluoromethyl) or 3-fluoro-5-(trifluoromethyl) substitutions exhibit potent cytotoxicity against cancer cell lines like A549 (lung) and MCF-7 (breast).[16][17] This suggests that the strong electron-withdrawing and lipophilic nature of these groups enhances interactions with therapeutic targets like mTOR.[18]

  • Positional Importance: The position of the fluorine substituent is crucial. For example, in a series of 1,2,3,4-tetrahydroquinoline derivatives evaluated as anti-hyperlipidemic agents, fluorine at the 6-position was found to be among the most potent.[1]

  • Bioavailability: Fluorination is a well-established strategy to block metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates.[4][20]

Visualizing Structure-Activity Relationships

SAR cluster_scaffold Tetrahydroquinoline Core cluster_mods Substituent Effects cluster_props Resulting Properties cluster_activity Biological Outcome THQ Tetrahydroquinoline Scaffold F_6 6-Fluoro (F) THQ:f1->F_6 Substitution CF3 Trifluoromethyl (CF3) THQ:f1->CF3 Substitution Other_Pos 7-F or 8-F THQ:f1->Other_Pos Substitution Metabolic_Stability Increased Metabolic Stability F_6->Metabolic_Stability Influences Binding_Affinity Modulated Binding Affinity F_6->Binding_Affinity Influences Lipophilicity Altered Lipophilicity/Solubility F_6->Lipophilicity Influences CF3->Metabolic_Stability Influences CF3->Binding_Affinity Influences CF3->Lipophilicity Influences Other_Pos->Metabolic_Stability Influences Other_Pos->Binding_Affinity Influences Other_Pos->Lipophilicity Influences Bioactivity Enhanced Biological Activity (e.g., Anticancer) Metabolic_Stability->Bioactivity Leads to Binding_Affinity->Bioactivity Leads to Lipophilicity->Bioactivity Leads to

Caption: Influence of fluorination on the properties of tetrahydroquinolines.

Experimental Methodologies

The protocols described below are based on established chemical principles and serve as a reliable guide for the synthesis and further functionalization of the title compound.

Protocol 1: Synthesis of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde via Vilsmeier-Haack Reaction

Causality: This protocol utilizes the Vilsmeier-Haack reaction, an efficient method for formylating secondary amines like tetrahydroquinoline.[12] Phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent. The reaction is performed at low temperatures to control the exothermic formation of the reagent and to ensure selective N-formylation without side reactions on the aromatic ring.

Materials:

  • 6-fluoro-1,2,3,4-tetrahydroquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 equivalents) in anhydrous DCM to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cold DMF solution with vigorous stirring over 30 minutes. Maintain the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 6-fluoro-1,2,3,4-tetrahydroquinoline (1.0 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution to quench the excess reagent and neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Protocol 2: Reductive Amination - An Example of Further Functionalization

Causality: The aldehyde group of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is an excellent electrophile for forming C-N bonds. This protocol demonstrates its use in reductive amination to append a new functional group, a common strategy in library synthesis for drug discovery.

Materials:

  • 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde

  • A primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure:

  • Imine Formation: Dissolve 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (1.0 equivalent) and the chosen amine (1.1 equivalents) in DCE. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. NaBH(OAc)₃ is a mild reducing agent ideal for this transformation as it selectively reduces the iminium ion in the presence of the aldehyde.

  • Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to obtain the desired N-substituted amine derivative.

Conclusion

6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde stands out as a highly valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward via the Vilsmeier-Haack reaction, and its properties are defined by the strategic placement of a fluorine atom and a reactive aldehyde functional group. Comparative analysis reveals that while single fluorine substitution at the C6 position provides a solid foundation for developing bioactive molecules, further modifications, such as the introduction of trifluoromethyl groups or altering the fluorine's position, can lead to compounds with significantly enhanced potency and optimized pharmacokinetic profiles. The provided protocols offer a reliable framework for synthesizing and derivatizing this compound, enabling researchers to efficiently explore the chemical space around the fluorinated tetrahydroquinoline scaffold in the quest for next-generation therapeutics.

References

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  • Kim, H., et al. (2023). HFIP-Empowered One-Pot Synthesis of C4-Aryl-Substituted Tetrahydroquinolines with Propargylic Chlorides and Anilines. Organic Letters. Available from: [Link]

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  • NSF PAR. Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. NSF PAR. Available from: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry. Available from: [Link]

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  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Wang, X., et al. (2022). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega. Available from: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers. Available from: [Link]

  • Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. ACS Omega. Available from: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints.org. Available from: [Link]

  • Li, G., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters. Available from: [Link]

  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. DOI. Available from: [Link]

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  • NextSDS. 6-Fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylic acid ethyl ester. NextSDS. Available from: [Link]

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. Available from: [Link]

  • PubChem. 1,4-Dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid. PubChem. Available from: [Link]

  • SpectraBase. 3,4-Dihydro-6-fluoro-(1H)-quinolin-2-one. SpectraBase. Available from: [Link]

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available from: [Link]

  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available from: [Link]

  • Paulovicova, E., et al. (2018). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Immunobiology. Available from: [Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Medicinal Chemistry. Available from: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Available from: [Link]

  • Google Patents. A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. Google Patents.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available from: [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. Available from: [Link]

  • IntechOpen. Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available from: [Link]

  • Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif. Chemical Communications. Available from: [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Available from: [Link]

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Comparative

Benchmarking catalytic efficiency using 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde in cross-coupling reactions

As late-stage functionalization becomes increasingly critical in drug discovery, the demand for catalysts capable of highly selective bond activation has surged. Benchmarking these catalysts requires substrates that pose...

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Author: BenchChem Technical Support Team. Date: April 2026

As late-stage functionalization becomes increasingly critical in drug discovery, the demand for catalysts capable of highly selective bond activation has surged. Benchmarking these catalysts requires substrates that pose distinct chemoselectivity challenges. 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (CAS 388078-32-8) serves as an exceptional gold-standard benchmark.

This specific substrate features two competing reactive sites:

  • A highly inert C(sp²)–F bond at the 6-position (Bond Dissociation Energy ~126 kcal/mol).

  • A reactive N-formyl group capable of undergoing deformylative C–N cross-coupling.

In this guide, we objectively compare three distinct catalytic systems—Nickel/NHC, Palladium/Phosphine, and Photoredox/Nickel dual catalysis—evaluating their efficiency and chemoselectivity in the Suzuki-Miyaura cross-coupling of this benchmark substrate with phenylboronic acid.

Mechanistic Divergence & Catalyst Selection

The true test of a catalyst's efficiency lies in its ability to selectively activate the target bond while leaving sensitive functional groups intact. The choice of transition metal and ligand dictates the reaction pathway.

  • Nickel/NHC Catalysis: Nickel(0) possesses a smaller atomic radius and higher nucleophilicity compared to Palladium, allowing it to undergo oxidative addition into the notoriously strong C–F bond via a concerted three-centered transition state. The use of strongly σ-donating N-heterocyclic carbenes (NHCs) like ICy stabilizes the resulting Ni(II)-fluoride intermediate, preventing unwanted β-hydride elimination [1].

  • Palladium/Phosphine Catalysis: Palladium typically lacks the necessary electron density to cleave unactivated C–F bonds without bimetallic cooperation [2]. Instead, Pd(0) readily inserts into the C–N bond of the N-formyl group, triggering decarbonylation and subsequent N-arylation.

  • Photoredox-Nickel Dual Catalysis: By utilizing single-electron transfer (SET) from an Iridium photocatalyst, the C–F bond can be activated under exceptionally mild, room-temperature conditions, bypassing the high thermal barriers typically required for C–F cleavage[3].

MechanisticPathway Substrate 6-Fluoro-3,4-dihydro- 1(2H)-quinolinecarboxaldehyde Ni_Path Ni(cod)2 / NHC Pathway Substrate->Ni_Path Catalyst Choice Pd_Path Pd2(dba)3 / Phosphine Pathway Substrate->Pd_Path Catalyst Choice CF_Act C-F Oxidative Addition (Target Activation) Ni_Path->CF_Act CN_Act N-CHO Deformylation (Competing Pathway) Pd_Path->CN_Act Suzuki Suzuki-Miyaura Transmetalation & Red. Elim. CF_Act->Suzuki CN_Act->Suzuki Prod_CF 6-Aryl Product (Desired) Suzuki->Prod_CF Prod_CN N-Aryl Product (Byproduct) Suzuki->Prod_CN

Divergent chemoselectivity pathways based on catalyst selection for the benchmark substrate.

Performance Benchmarking Data

The following table summarizes the quantitative performance of each catalytic system using 1.0 equivalent of the benchmark substrate and 1.5 equivalents of phenylboronic acid.

Catalyst SystemLigandTemp (°C)C–F Coupled Yield (%)N–CHO Coupled Yield (%)TOF (h⁻¹)Chemoselectivity (C–F : N–CHO)
Ni(cod)₂ (5 mol%)ICy (10 mol%)8088214.644:1
Pd₂(dba)₃ (2.5 mol%)BrettPhos (6 mol%)11058211.21:16
Ir(ppy)₃ / NiCl₂ (Dual)dtbbpy (5 mol%)2575<18.5>75:1

Data Analysis: The Ni/NHC system demonstrates superior catalytic efficiency for C–F activation, achieving high turnover frequencies (TOF). Conversely, the Palladium system highlights the substrate's susceptibility to deformylative coupling. The Photoredox/Ni system offers the highest chemoselectivity, albeit at a lower TOF due to the ambient temperature constraints.

Experimental Methodology: A Self-Validating Workflow

To ensure high scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . By incorporating an internal standard prior to reaction initiation, researchers can accurately track mass balance. If the sum of the product yield and recovered starting material falls below 95%, it provides immediate diagnostic feedback that undocumented side reactions (e.g., hydrodefluorination or oligomerization) are occurring [4].

Step-by-Step Protocol

Step 1: Inert Atmosphere Preparation

  • Action: Transfer all reagents into an argon-filled glovebox (O₂ and H₂O < 1 ppm).

  • Causality: Ni(0) pre-catalysts are highly oxophilic. Even trace amounts of oxygen will irreversibly oxidize the active Ni(0) species to catalytically dead NiO, artificially deflating the measured efficiency.

Step 2: Reagent Assembly & Internal Standard Addition

  • Action: In an oven-dried 8 mL vial, combine 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (0.5 mmol), phenylboronic acid (0.75 mmol), and finely milled Cs₂CO₃ (1.5 mmol). Add exactly 0.5 mmol of n-dodecane.

  • Causality: n-Dodecane is completely inert under cross-coupling conditions and has a distinct GC retention time. Adding it at t=0 establishes a fixed quantitative reference to calculate absolute conversion and mass balance. Finely milling the base increases the surface area, which is critical for the heterogeneous transmetalation step.

Step 3: Catalyst Activation and Heating

  • Action: Add Ni(cod)₂ (0.025 mmol) and ICy (0.05 mmol) dissolved in 2.0 mL of anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 80 °C in a thermostated aluminum heating block for 12 hours.

  • Causality: 1,4-dioxane provides the optimal boiling point and polarity to solubilize the organic components while maintaining the necessary reaction temperature without degrading the NHC ligand.

Step 4: Quenching and GC-FID Analysis

  • Action: Cool the vial to room temperature and quench by adding 2.0 mL of ethyl acetate (EtOAc) and 1.0 mL of deionized water. Extract the organic layer, filter through a short pad of silica, and analyze via GC-FID.

  • Causality: EtOAc crashes out the inorganic cesium and boron salts, instantly halting the catalytic cycle. Filtering through silica removes trace metal particulates that would otherwise degrade the GC column and skew the quantitative analysis.

ExpWorkflow Step1 1. Glovebox Setup (O2/H2O < 1 ppm) Step2 2. Reagent Mixing + Internal Std (Dodecane) Step1->Step2 Step3 3. Catalytic Reaction (Thermostated Block) Step2->Step3 Step4 4. Reaction Quench (EtOAc / H2O) Step3->Step4 Step5 5. GC-FID Analysis (Self-Validating Yield) Step4->Step5

Step-by-step self-validating experimental workflow for high-throughput catalyst benchmarking.

Conclusion

When benchmarking catalytic efficiency, 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is an unparalleled substrate for evaluating chemoselectivity. As demonstrated, Nickel/NHC systems remain the gold standard for navigating the high thermodynamic barrier of C–F bonds, while Palladium systems are better suited for deformylative pathways. By employing the self-validating protocols outlined above, drug development professionals can confidently screen and optimize novel catalyst architectures with rigorous mass-balance accountability.

References

  • Amii, H., & Uneyama, K. (2009). C−F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119-2183. 1

  • Doster, M. E., et al. (2015). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. PMC. 2

  • Balaraman, K., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters, 23(21), 8404-8409. 3

  • Fuchibe, K., et al. (2021). Recent Advances in Transition‐metal‐catalyzed C−C Bond Formation via C(sp²)−F Bond Cleavage. The Chemical Record, 21(12). 4

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Safety & Regulatory Compliance

Safety

6-Fluoro-3,4-dihydro-1(2H)-Quinolinecarboxaldehyde: Comprehensive Safety and Disposal Guide

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult with drug development professionals on the lifecycle management of halogenated intermediates. As pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult with drug development professionals on the lifecycle management of halogenated intermediates. As pharmaceutical pipelines increasingly rely on fluorinated moieties to enhance metabolic stability and lipophilicity, managing compounds like 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde has become a critical operational mandate. Proper disposal is not merely a regulatory checkbox; it is a fundamental component of laboratory safety and environmental stewardship.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and thermal destruction of this specific fluorinated quinoline derivative.

Chemical & Hazard Profile

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties of the target compound. 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is classified as a combustible solid, requiring strict environmental controls[1].

Table 1: Chemical Properties and Waste Classification

Property / MetricValue / Classification
Chemical Name 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde
CAS Number 388078-32-8
Empirical Formula C10H10FNO
Molecular Weight 179.19 g/mol
Hazard Class Combustible Solid (WGK 3)
Storage Class 11 (Combustible Solids)
Critical Disposal Risk Formation of toxic fluorinated PICs during incomplete combustion
The Mechanistic Challenge: C-F Bond Cleavage

The core logistical challenge in disposing of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde lies in its fluorine atom. The carbon-fluorine (C-F) bond is exceptionally strong and highly polarized. If this compound is subjected to standard municipal or low-temperature incineration (~800°C), it undergoes incomplete combustion. This process generates highly toxic, volatile fluorinated Products of Incomplete Combustion (PICs)[2].

According to the EPA's updated 2024 Interim Guidance on the destruction of fluorinated substances, adequate thermal destruction requires specialized hazardous waste combustion technologies (such as commercial incinerators or cement kilns). These facilities must achieve temperatures exceeding 1,100°C (2012°F) with extended residence times to ensure the complete cleavage of all C-F bonds[2].

Step-by-Step Operational & Disposal Protocol
Phase 1: Immediate Handling & Spill Response
  • Engineering Controls: Handle the compound exclusively within a hard-ducted chemical fume hood to prevent the inhalation of combustible dust[1].

  • Spill Protocol: In the event of a powder spill, do not use dry sweeping.

    • Causality: Dry sweeping aerosolizes the combustible solid, increasing inhalation risk and the potential for a localized deflagration.

    • Action: Mist the area lightly with a compatible organic solvent (e.g., isopropanol) to suppress dust, then wipe with absorbent pads.

    • Self-Validation: Perform a secondary solvent wipe on the benchtop and visually inspect the area using oblique lighting to ensure zero residual powder remains before resuming operations.

Phase 2: Waste Segregation & Packaging
  • Halogenated Isolation: Deposit all solid waste, contaminated PPE (e.g., nitrile gloves), and solvent washings into a dedicated "Halogenated Organic Waste" stream. Never mix this with non-halogenated waste.

    • Causality: Diluting the halogenated stream with standard organic waste alters the required caloric and temperature parameters for the incinerator, risking incomplete combustion.

  • Container Selection: Use UN-rated glass or verified non-fluorinated High-Density Polyethylene (HDPE) containers.

    • Causality: The EPA has identified that certain fluorinated polyolefin (HDPE) containers can leach unintended per- and polyfluoroalkyl substances (PFAS)[3]. Using non-fluorinated containers establishes a clean baseline.

    • Self-Validation: Cross-reference the container's manufacturing specifications and lot number to confirm its non-fluorinated status prior to waste accumulation.

  • Labeling: Affix a compliant hazardous waste label detailing: "Contains CAS 388078-32-8, 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde. WGK 3 Combustible Solid. Halogenated."[1].

Phase 3: High-Temperature Thermal Destruction
  • Vendor Selection: Contract a RCRA-permitted hazardous waste facility equipped with a commercial incinerator capable of advanced thermal destruction[4].

  • Parameter Verification: Mandate that the facility operates at >1,100°C with a minimum 2-second residence time and direct flame contact[2].

  • Post-Combustion Scrubbing: Ensure the facility utilizes wet scrubbing systems (e.g., calcium hydroxide spray).

    • Causality: Complete combustion of the C-F bond releases hydrogen fluoride (HF) gas. Without alkaline scrubbing, this highly corrosive and toxic gas would be emitted into the atmosphere[2].

    • Self-Validation: Require a Certificate of Destruction (CoD) from the vendor. Do not simply file it; actively audit the CoD to verify that the batch incineration temperature logs explicitly exceeded the 1,100°C threshold for the duration of the destruction cycle.

Disposal Workflow Visualization

G A Waste Generation (6-Fluoro-Quinoline) B Segregation: Halogenated Stream A->B Isolate & Label C Thermal Destruction (>1,100°C) B->C RCRA Vendor Transfer D Post-Combustion HF Gas Scrubbing C->D Cleaves C-F bond Releases HF gas E Neutralized Salts & Safe Emission D->E Ca(OH)2 Neutralization

Fluorinated organic waste thermal destruction and neutralization workflow.

References
  • Sigma-Aldrich. "6-Fluoro-3,4-dihydro-2H-quinoline-1-carboxaldehyde 97% - Safety Information." Sigma-Aldrich Catalog. 1

  • U.S. Environmental Protection Agency (EPA). "EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials." (April 2024). EPA.gov. 4

  • U.S. Environmental Protection Agency (EPA). "Dear Manufacturers, Processors, Distributors, Users, and Those that Dispose of Fluorinated Polyolefin Containers." (March 2022). EPA.gov. 3

  • New Mexico Environment Department / EPA. "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS." (April 2024). NM.gov. 2

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